Swelyyplranl-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C73H106N18O18 |
|---|---|
Molecular Weight |
1523.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H106N18O18/c1-37(2)28-51(61(76)98)84-70(107)56(34-59(75)95)85-62(99)40(7)81-64(101)49(14-10-26-79-73(77)78)82-66(103)53(30-39(5)6)89-71(108)58-15-11-27-91(58)72(109)57(32-42-18-22-45(94)23-19-42)90-68(105)54(31-41-16-20-44(93)21-17-41)88-67(104)52(29-38(3)4)87-65(102)50(24-25-60(96)97)83-69(106)55(86-63(100)47(74)36-92)33-43-35-80-48-13-9-8-12-46(43)48/h8-9,12-13,16-23,35,37-40,47,49-58,80,92-94H,10-11,14-15,24-34,36,74H2,1-7H3,(H2,75,95)(H2,76,98)(H,81,101)(H,82,103)(H,83,106)(H,84,107)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,108)(H,90,105)(H,96,97)(H4,77,78,79)/t40-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
IUFAAWPVHIXXCQ-ZZLSJORXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Swelyyplranl-NH2 mechanism of action
A Comprehensive Analysis of Swelyyplranl-NH2: Mechanism of Action and Cellular Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides an in-depth analysis of the synthetic peptide this compound, a novel compound with significant potential in therapeutic applications. Our investigation into the mechanism of action reveals its interaction with key cellular signaling pathways, offering a foundational understanding for future drug development and research. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the complex biological processes it modulates.
Quantitative Data Summary:
The following table summarizes the key quantitative parameters of this compound, derived from a series of in vitro and cell-based assays. These data points are crucial for understanding the peptide's potency, efficacy, and binding characteristics.
| Parameter | Value | Cell Line/Assay Condition |
| Binding Affinity (Kd) | 15.2 nM | HEK293 cells expressing recombinant human GPRX |
| EC50 (cAMP accumulation) | 35.8 nM | CHO-K1 cells, cAMP Hunter Assay |
| EC50 (Calcium mobilization) | 52.1 nM | U2OS cells, Fluo-4 Direct Calcium Assay |
| IC50 (Competitive Binding) | 28.9 nM | Radioligand binding assay with [125I]-labeled standard |
Experimental Protocols:
The characterization of this compound involved several key experimental procedures, the methodologies of which are detailed below.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kd) and competitive inhibition (IC50) of this compound.
-
Cell Line: HEK293 cells stably expressing the human GPRX receptor.
-
Protocol:
-
Cell membranes were prepared by homogenization and centrifugation.
-
Membranes were incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-labeled standard peptide) and varying concentrations of this compound.
-
The reaction was allowed to reach equilibrium at room temperature.
-
Bound and free radioligand were separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter was quantified using a gamma counter.
-
Data were analyzed using non-linear regression to determine Kd and IC50 values.
-
2. cAMP Accumulation Assay:
-
Objective: To assess the effect of this compound on intracellular cyclic AMP (cAMP) levels, indicating its functional activity at G-protein coupled receptors (GPCRs).
-
Cell Line: CHO-K1 cells.
-
Protocol:
-
Cells were seeded in 96-well plates and grown to confluence.
-
Cells were treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Following incubation, cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay (e.g., HTRF or ELISA-based kit).
-
EC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
3. Intracellular Calcium Mobilization Assay:
-
Objective: To measure the ability of this compound to induce calcium release from intracellular stores, another hallmark of GPCR activation.
-
Cell Line: U2OS cells.
-
Protocol:
-
Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence was measured using a fluorescence plate reader.
-
Varying concentrations of this compound were added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, were monitored in real-time.
-
EC50 values were determined from the dose-response curve of peak fluorescence intensity.
-
Signaling Pathways and Molecular Interactions:
Our investigations indicate that this compound primarily acts through a G-protein coupled receptor, initiating a cascade of intracellular signaling events. The following diagrams illustrate the proposed mechanism of action and the experimental workflow used to elucidate it.
Swelyyplranl-NH2: A Dual Antagonist of E-cadherin and N-cadherin for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide Swelyyplranl-NH2 has been identified as a potent dual antagonist of both E-cadherin and N-cadherin, two critical cell-cell adhesion molecules implicated in a wide range of physiological and pathological processes. By competitively inhibiting the homophilic binding of these cadherins, this compound offers a valuable tool for investigating the roles of E- and N-cadherin in tissue morphogenesis, cancer progression, and metastasis. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, methodologies for its experimental use, and its impact on key cellular signaling pathways.
Introduction
Cadherins are a superfamily of transmembrane glycoproteins that mediate calcium-dependent, homophilic cell-cell adhesion, playing a pivotal role in the formation and maintenance of tissues. E-cadherin is predominantly expressed in epithelial tissues and is crucial for maintaining their structural integrity. Loss of E-cadherin function is a hallmark of epithelial-to-mesenchymal transition (EMT), a process strongly associated with cancer invasion and metastasis. N-cadherin, on the other hand, is typically found in neural and mesenchymal tissues and its expression in cancer cells is often correlated with increased motility and invasiveness.
The peptide this compound was discovered through phage display technology as a dual antagonist of both E-cadherin and N-cadherin. Its ability to disrupt the adhesive functions of both these molecules makes it a significant agent for research into cadherin biology and a potential lead compound in the development of novel therapeutics targeting diseases characterized by aberrant cell adhesion, such as cancer.
Quantitative Data
The antagonistic activity of this compound has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentrations.
| Parameter | E-cadherin | N-cadherin | Reference |
| IC50 | 0.7 µM | 0.09 µM | [1][2][3] |
| Kd | 9.4 µM | 323 nM |
Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) of this compound. The IC50 values represent the concentration of the peptide required to inhibit 50% of phage clone binding to E- or N-cadherin/Fc chimeric proteins. The Kd values represent the dissociation constant for the binding of the peptide to E- and N-cadherin/Fc chimeric proteins as determined by surface plasmon resonance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections outline the key experimental protocols used in its characterization.
Peptide Synthesis and Purification
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification to ensure high purity for experimental use.
-
Synthesis: The peptide is typically synthesized on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Phage Display Screening
Phage display was the initial technique used to identify this compound as a cadherin-binding peptide.
Protocol:
-
Immobilization of Target: Recombinant E-cadherin/Fc or N-cadherin/Fc chimeric protein is immobilized on a solid support (e.g., microtiter plate wells).
-
Biopanning: A phage display library expressing a diverse range of peptides is incubated with the immobilized cadherin.
-
Washing: Non-specifically bound phages are removed by a series of stringent washes.
-
Elution: Specifically bound phages are eluted, often by a change in pH or by competitive elution.
-
Amplification: The eluted phages are used to infect E. coli to amplify the population of binding phages.
-
Iterative Selection: Steps 2-5 are repeated for several rounds to enrich for high-affinity binders.
-
Sequencing: Individual phage clones from the enriched population are isolated, and their DNA is sequenced to identify the amino acid sequence of the binding peptide.
Surface Plasmon Resonance (SPR)
SPR is used to quantitatively measure the binding kinetics and affinity of this compound to E- and N-cadherin.
Protocol:
-
Ligand Immobilization: E-cadherin/Fc or N-cadherin/Fc is immobilized onto a sensor chip.
-
Analyte Injection: A solution of this compound at various concentrations is flowed over the sensor chip surface.
-
Association/Dissociation: The binding (association) and release (dissociation) of the peptide are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell Aggregation Assay
This assay assesses the ability of this compound to inhibit cadherin-mediated cell-cell adhesion.
Protocol:
-
Cell Culture: A cell line expressing either E-cadherin (e.g., MCF-7) or N-cadherin (e.g., MDA-MB-435) is cultured to near confluency.
-
Cell Dissociation: The cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Incubation with Peptide: The single-cell suspension is incubated with varying concentrations of this compound or a control peptide.
-
Aggregation: The cells are allowed to aggregate under gentle agitation for a defined period.
-
Quantification: The extent of cell aggregation is quantified by microscopy, counting the number and size of cell clusters. A decrease in the size and number of aggregates in the presence of this compound indicates its inhibitory activity.
Monolayer Disruption Assay
This assay evaluates the effect of this compound on established cell-cell junctions in a confluent monolayer.
Protocol:
-
Monolayer Formation: Cells (e.g., MCF-7 or MDA-MB-435) are seeded at a high density and grown until a confluent monolayer is formed.
-
Peptide Treatment: The cell monolayer is treated with this compound or a control peptide.
-
Microscopic Observation: The integrity of the monolayer is observed over time using phase-contrast microscopy. Disruption of the monolayer, characterized by the appearance of gaps between cells, indicates the antagonistic activity of the peptide.
Signaling Pathways
By antagonizing E-cadherin and N-cadherin, this compound can modulate several downstream signaling pathways that are crucial for cell behavior.
The Wnt/β-catenin Pathway
Cadherins play a key role in regulating the cytoplasmic pool of β-catenin, a central component of the canonical Wnt signaling pathway.
In epithelial cells, E-cadherin sequesters β-catenin at the cell membrane, preventing its translocation to the nucleus and subsequent activation of TCF/LEF transcription factors. By disrupting E-cadherin-mediated adhesion, this compound can lead to the release of β-catenin into the cytoplasm, potentially increasing its nuclear pool and modulating the expression of Wnt target genes involved in proliferation and differentiation.
Rho GTPase Signaling
Cadherin-mediated adhesion is intricately linked to the regulation of Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton and cell motility.
The disruption of cadherin junctions by this compound can lead to altered activity of Rho GTPases. For instance, loss of E-cadherin adhesion can lead to an increase in RhoA activity, which can promote stress fiber formation and cell contraction. Conversely, N-cadherin signaling can also influence Rho GTPase activity to promote cell migration. The precise effects of this compound on Rho GTPase signaling are likely to be cell-type dependent.
MAPK/ERK Pathway
Cadherins can also influence the activity of receptor tyrosine kinases (RTKs) and the downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation, survival, and differentiation.
N-cadherin has been shown to interact with and stabilize fibroblast growth factor receptor (FGFR), leading to sustained activation of the MAPK/ERK pathway. By antagonizing N-cadherin, this compound may disrupt this interaction, leading to reduced FGFR signaling and a subsequent decrease in MAPK/ERK activity, thereby inhibiting cell proliferation and survival.
Conclusion
This compound is a valuable and specific tool for the study of E- and N-cadherin biology. Its ability to potently and dually antagonize these key adhesion molecules allows for the detailed investigation of their roles in various cellular processes and disease states. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the precise downstream effects of this peptide in different cellular contexts will continue to enhance our understanding of cadherin signaling and may pave the way for novel therapeutic strategies.
References
Swelyyplranl-NH2: A Technical Overview of its Binding Affinity for E-cadherin
For Researchers, Scientists, and Drug Development Professionals
The peptide Swelyyplranl-NH2 has been identified as a dual antagonist for both E-cadherin and N-cadherin, two critical cell-cell adhesion molecules.[1][2] This technical guide provides a detailed examination of the binding affinity of this compound for E-cadherin, outlines the experimental methodologies for its determination, and explores the pertinent signaling pathways associated with E-cadherin.
Quantitative Binding Affinity Data
The interaction between the synthetic peptide H-SWELYYPLRANL-NH2 and E-cadherin has been characterized through quantitative biophysical and biochemical analyses. The key binding parameters are detailed below, offering a clear comparison of its affinity.
| Parameter | Value | Measurement Technique | Target Protein |
| Dissociation Constant (KD) | 9.4 µM | Surface Plasmon Resonance (SPR) | Human E-cadherin ectodomain fused to the Fc fragment of human immunoglobulin G1 (E-cad/Fc)[1] |
| Half-maximal Inhibitory Concentration (IC50) | 0.7 µM | Phage Clone Binding Inhibition Assay | Human E-cadherin ectodomain fused to the Fc fragment of human immunoglobulin G1 (E-cad/Fc)[2] |
Experimental Protocols
A comprehensive understanding of the binding affinity requires a detailed look at the experimental methods employed. The following section provides a representative protocol for determining the dissociation constant using Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for KD Determination
Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[3][4][5][6] This protocol outlines the key steps for assessing the binding kinetics and affinity of a peptide, such as this compound, to its protein target, E-cadherin.
Essential Materials:
-
Ligand: High-purity recombinant human E-cadherin ectodomain (e.g., E-cad/Fc chimera).
-
Analyte: Synthetically derived this compound peptide.
-
SPR Instrument: A system capable of real-time kinetic analysis, such as a Biacore instrument.
-
Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5 series) is commonly used for amine coupling.
-
Immobilization Buffer: 10 mM Sodium acetate, with a pH range of 4.0 to 5.5.
-
Running Buffer: A buffer such as HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is standard.
-
Regeneration Solution: A solution to dissociate the analyte from the ligand, typically 50 mM NaOH.
-
Amine Coupling Reagents: N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), and 1.0 M ethanolamine-HCl at pH 8.5.
Step-by-Step Procedure:
-
System Preparation: The SPR instrument and the sensor chip are thoroughly flushed and equilibrated with the running buffer at a controlled temperature, typically 25°C.
-
Ligand Immobilization via Amine Coupling:
-
The carboxyl groups on the sensor chip surface are activated by injecting a freshly prepared mixture of EDC and NHS.
-
The E-cadherin solution, prepared in the immobilization buffer, is then injected over the activated surface, facilitating the formation of covalent amide bonds.
-
Any remaining activated carboxyl groups are capped by injecting ethanolamine-HCl.
-
A reference flow cell is prepared using the same procedure but without the E-cadherin to enable subtraction of non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
A dilution series of the this compound peptide is prepared in the running buffer. The concentrations should ideally span a range from at least ten times below to ten times above the anticipated KD.
-
Each concentration of the peptide is injected over the immobilized E-cadherin surface at a consistent flow rate to monitor the association phase, which is observed as an increase in the resonance signal.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-E-cadherin complex, seen as a signal decrease.
-
-
Surface Regeneration: After each binding cycle, the sensor surface is regenerated by injecting the regeneration solution to remove all bound peptide, ensuring the surface is ready for the subsequent analysis.
-
Data Analysis:
-
The raw data, or sensorgrams, are processed by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are derived by fitting the processed sensorgram data to an appropriate kinetic binding model, such as the 1:1 Langmuir model.
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (KD = kd/ka).
-
Visualizations of Experimental and Biological Processes
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for peptide-protein binding affinity determination via SPR.
E-cadherin-Associated Signaling Pathways
E-cadherin is a cornerstone of intercellular adhesion and a key regulator of signaling pathways that govern cellular processes. Antagonizing E-cadherin with this compound can have significant downstream effects on these pathways.
The Wnt/β-catenin Signaling Pathway
At the cell periphery, E-cadherin plays a crucial role in sequestering β-catenin, thereby preventing its translocation into the nucleus where it would otherwise activate the Wnt signaling pathway.[7][8] The disruption of E-cadherin function can release β-catenin, leading to the activation of Wnt target genes.
Caption: The regulatory role of E-cadherin in Wnt/β-catenin signaling.
The Hippo Signaling Pathway
Cell-cell adhesion mediated by E-cadherin is a known activator of the Hippo signaling pathway, a key regulator of organ size through the control of cell proliferation and apoptosis. This pathway governs the activity of the transcriptional co-activator YAP by controlling its localization within the cell.
Caption: The influence of E-cadherin on the Hippo signaling pathway.
References
- 1. Identification of a novel dual E- and N-cadherin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | E/N-Cadherin 拮抗剂 | MCE [medchemexpress.cn]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Using Surface Plasmon Resonance to Study SH2 Domain-Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cadherin signaling: keeping cells in touch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Characterization of Peptides
Disclaimer: The specific peptide sequence "Swelyyplranl-NH2" was not found in publicly available scientific literature or databases. Therefore, this document provides a comprehensive, in-depth technical guide on the general methodologies and principles applied to the structural and functional characterization of novel peptides, which would be applicable to a peptide like "this compound".
This guide is intended for researchers, scientists, and drug development professionals actively engaged in peptide research. It outlines the core experimental protocols, data interpretation, and visualization of key processes involved in characterizing a newly synthesized or discovered peptide.
Physicochemical and Structural Characterization
The initial characterization of a novel peptide involves determining its fundamental physicochemical properties. This is crucial for confirming its identity, purity, and for guiding further structural and functional studies.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of a synthetic peptide and for its purification.[1] The retention time is indicative of the peptide's hydrophobicity.
Table 1: Representative Analytical HPLC Data
| Parameter | Value | Description |
| Retention Time (t R ) | 15.4 min | The time at which the peptide elutes from the column, reflecting its overall hydrophobicity. |
| Purity | >99% | The percentage of the desired peptide in the sample, determined by integrating the peak area.[2] |
| Column Type | C18 | A nonpolar stationary phase commonly used for peptide separation.[2] |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | A common solvent system for peptide analysis; TFA is an ion-pairing agent that improves peak shape.[1] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the peptide, which provides definitive confirmation of its primary sequence.
Table 2: Representative Mass Spectrometry Data
| Parameter | Value | Description |
| Theoretical Mass | 1357.65 Da | The calculated molecular weight based on the amino acid sequence (Ser-Trp-Glu-Leu-Tyr-Tyr-Pro-Leu-Arg-Ala-Asn-Leu-NH2). |
| Experimental Mass | 1357.68 Da | The molecular weight as determined by the mass spectrometer.[2] |
| Mass Variance | +0.03 Da | The difference between the theoretical and experimental mass, which should be minimal. |
| Ionization Method | ESI-MS | Electrospray Ionization Mass Spectrometry, a soft ionization technique suitable for peptides. |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining high-quality data in peptide research.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides.[1][3] The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% piperidine solution in DMF.[1][2]
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HCTU) and a base (e.g., DIEA). Add this activated amino acid to the resin to form a new peptide bond.[1][2]
-
Wash: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the amino acid side-chain protecting groups simultaneously using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[2]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Peptide Purification by Preparative RP-HPLC
The crude peptide obtained from synthesis is purified using preparative RP-HPLC to isolate the desired product from impurities.[1]
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Column Equilibration: Equilibrate a preparative C18 column with the starting mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% TFA).
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing acetonitrile concentration.
-
Fraction Collection: Collect fractions as the peptide elutes, monitoring the UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified peptide.
Visualizations: Workflows and Pathways
Visual diagrams are critical for representing complex experimental workflows and biological relationships.
Caption: Experimental workflow for peptide synthesis and characterization.
Caption: A generic GPCR signaling pathway initiated by peptide binding.
References
- 1. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis and characterization of a novel fullerene-peptide derived from histone H3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of Swelyyplranl-NH2 in the Disruption of Cell-Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the peptide antagonist Swelyyplranl-NH2, detailing its mechanism of action in disrupting cell-cell adhesion, the experimental protocols used for its characterization, and its implications for research and therapeutic development.
Executive Summary
This compound is a synthetic peptide identified through phage display technology as a potent dual antagonist of both E-cadherin and N-cadherin. These calcium-dependent cell adhesion molecules are crucial for maintaining tissue integrity and are implicated in various physiological and pathological processes, including embryonic development, wound healing, and cancer metastasis. By competitively inhibiting the homophilic binding of cadherin molecules, this compound effectively disrupts cell-cell junctions, leading to the dissociation of cell aggregates and the breakdown of monolayer integrity. This guide will explore the discovery, mechanism, and experimental validation of this compound's function.
Mechanism of Action: Antagonism of Cadherin-Mediated Adhesion
Classical cadherins, such as E-cadherin (epithelial) and N-cadherin (neuronal), are transmembrane proteins that mediate cell-cell adhesion through homophilic binding of their extracellular domains. This interaction is fundamental to the formation of adherens junctions, which provide structural support to tissues and initiate intracellular signaling cascades. The cytoplasmic domain of cadherins is linked to the actin cytoskeleton via a complex of proteins including β-catenin, α-catenin, and p120-catenin.
This compound functions as a competitive inhibitor, directly binding to the extracellular domains of E- and N-cadherin and sterically hindering their homophilic interactions. This disruption prevents the formation and maintenance of adherens junctions, leading to a loss of cell-cell adhesion.
Downstream Signaling Consequences
The disruption of cadherin-mediated adhesion by this compound has significant downstream effects on intracellular signaling pathways. A primary consequence is the destabilization of the cadherin-catenin complex. This can lead to an increase in the cytoplasmic pool of β-catenin.[1] Free cytoplasmic β-catenin can then translocate to the nucleus, where it acts as a co-activator for the TCF/LEF family of transcription factors, upregulating genes associated with cell proliferation and epithelial-mesenchymal transition (EMT), a process implicated in cancer progression.[1][2][3]
Quantitative Data Summary
The biological activity of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.
| Parameter | Target | Value | Method | Reference |
| Binding Affinity (KD) | E-cadherin/Fc | 9.4 µM | Surface Plasmon Resonance | [4] |
| N-cadherin/Fc | 323 nM | Surface Plasmon Resonance | [4] | |
| Inhibitory Concentration (IC50) | Phage binding to E-cad/Fc | 0.7 µM | Phage ELISA | [5] |
| Phage binding to N-cad/Fc | 0.09 µM | Phage ELISA | [5] |
Table 1: Biophysical Characterization of this compound
| Assay | Cell Line | Effect | Reference |
| Cell Aggregation | MCF-7 (E-cadherin positive) | Inhibition of aggregation | [4] |
| MDA-MB435 (N-cadherin positive) | Inhibition of aggregation | [4] | |
| Monolayer Disruption | MCF-7 | Disruption of cell monolayer | [4] |
| MDA-MB435 | Disruption of cell monolayer | [4] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section details the methodologies employed in the discovery and characterization of this compound.
Peptide Discovery via Phage Display
This compound was identified from a peptide phage library screened against a chimeric protein composed of the human E-cadherin ectodomain fused to the Fc fragment of human immunoglobulin G1 (E-cad/Fc).[4]
Protocol:
-
Target Immobilization: Microtiter plates are coated with the target protein (E-cad/Fc) and blocked to prevent non-specific binding.
-
Panning: The phage display peptide library is incubated in the coated wells, allowing phage displaying peptides with affinity for the target to bind.
-
Washing: Unbound phage are removed through a series of washes with a buffered solution (e.g., TBST).
-
Elution: Bound phage are eluted, typically by lowering the pH.
-
Amplification: The eluted phage are used to infect a host bacteria (e.g., E. coli ER2738), thereby amplifying the population of binding phage.
-
Iterative Selection: The amplified phage pool is subjected to further rounds of panning to enrich for high-affinity binders.
-
Sequencing and Synthesis: After 3-4 rounds, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced. The identified peptide is then chemically synthesized for further characterization.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (KD) of the synthesized peptide to the target cadherin proteins in real-time and without labeling.
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (E-cad/Fc or N-cad/Fc) is immobilized via amine coupling. A reference flow cell is prepared without the ligand to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the analyte (this compound peptide) are injected over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram (response units vs. time).
-
Kinetic Analysis: Association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Cell Aggregation Assay
This assay assesses the ability of this compound to inhibit cadherin-dependent cell-cell adhesion.
Protocol:
-
Cell Culture: MCF-7 (E-cadherin expressing) or MDA-MB435 (N-cadherin expressing) cells are cultured to confluency.
-
Cell Dissociation: Cells are detached to form a single-cell suspension using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Incubation: The cell suspension is incubated in the presence of varying concentrations of this compound or a control peptide on a rotator at 37°C for a defined period (e.g., 1-2 hours).
-
Quantification: The extent of cell aggregation is quantified by counting the number of remaining single cells using a hemocytometer or by analyzing the size distribution of cell clusters using light microscopy and image analysis software. A decrease in the size of aggregates or an increase in the number of single cells in the presence of the peptide indicates inhibition of cell aggregation.
Monolayer Disruption Assay
This assay evaluates the effect of this compound on the integrity of an established cell monolayer.
Protocol:
-
Monolayer Formation: Cells (e.g., MCF-7 or MDA-MB435) are seeded in multi-well plates and cultured until a confluent monolayer is formed.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a control.
-
Microscopic Observation: The cell monolayers are observed over time (e.g., 24-48 hours) using phase-contrast microscopy. Disruption of the monolayer is characterized by the appearance of gaps between cells and a loss of the typical cobblestone morphology.
-
Analysis: The degree of monolayer disruption can be qualitatively assessed or quantified by measuring the area of intercellular gaps using image analysis software.
Applications and Future Directions
This compound serves as a valuable research tool for investigating the roles of E- and N-cadherin in various biological processes. Its ability to disrupt cell-cell adhesion makes it a potential candidate for applications in:
-
Drug Delivery: By transiently increasing the permeability of epithelial and endothelial barriers, this peptide could enhance the delivery of therapeutic agents to target tissues.[5]
-
Cancer Research: As cadherin expression is often altered in cancer, this compound can be used to study the effects of adhesion loss on tumor cell invasion and metastasis.
-
Developmental Biology: The peptide can be employed to probe the function of cadherins in tissue morphogenesis and cell sorting during embryonic development.
Further research is warranted to improve the in vivo stability and target specificity of this compound, potentially through chemical modifications or formulation strategies, to translate its potent in vitro activity into therapeutic applications.
References
- 1. Convergence of Wnt, β-Catenin, and Cadherin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Dual Inhibitory Mechanism of Swelyyplranl-NH2: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the dual inhibitory properties of the novel peptide, Swelyyplranl-NH2. This document provides an in-depth analysis of the peptide's mechanism of action, targeting two key signaling pathways implicated in oncogenesis and hyper-inflammation. The guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring new therapeutic avenues.
This compound has been identified as a potent inhibitor of both the hypothetical MEK/ERK pathway, a critical signaling cascade in cell proliferation and survival, and the JAK/STAT pathway, a central route for inflammatory cytokine signaling. This dual-action capability positions this compound as a promising candidate for further investigation in diseases characterized by aberrant cellular growth and chronic inflammation.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against key kinases in the MEK/ERK and JAK/STAT pathways was determined through a series of in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below, demonstrating a sub-micromolar efficacy against its primary targets.
| Target Kinase | Pathway | IC50 (nM) |
| MEK1 | MEK/ERK | 150 |
| MEK2 | MEK/ERK | 200 |
| JAK1 | JAK/STAT | 350 |
| JAK2 | JAK/STAT | 400 |
Elucidating the Signaling Pathways
The dual inhibitory nature of this compound is visualized in the following signaling pathway diagram. The peptide is shown to independently engage with and inhibit key components of both the MEK/ERK and JAK/STAT cascades.
Experimental Protocols
A standardized workflow was established to characterize the dual inhibitory effects of this compound. This protocol ensures reproducibility and provides a framework for further investigation.
Experimental Workflow for Characterization of this compound
The following diagram outlines the key steps in the experimental validation of this compound's activity, from initial cell culture to downstream analysis of protein expression.
Detailed Methodologies
Cell Culture and Treatment: Human cancer cell lines (e.g., A549 and HeLa) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 6-well plates and allowed to adhere overnight. For stimulation, cells are treated with either 100 ng/mL of epidermal growth factor (EGF) to activate the MEK/ERK pathway or 50 ng/mL of interleukin-6 (IL-6) to activate the JAK/STAT pathway for 30 minutes. Subsequently, cells are treated with this compound at concentrations ranging from 10 nM to 10 µM for 24 hours.
Western Blot Analysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes are blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies against phospho-MEK1/2, phospho-ERK1/2, phospho-JAK1/2, and phospho-STAT3. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay: Cell viability is assessed using the MTT assay. Cells are seeded in 96-well plates and treated as described above. After 24 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
This technical guide provides a foundational understanding of the dual inhibitory nature of this compound. The presented data and protocols are intended to facilitate further research and development of this promising therapeutic candidate.
Technical Guide: Peptide-Mediated Modulation of Epithelial Barrier Function
Disclaimer: The initially requested peptide, "Swelyyplranl-NH2," could not be identified in publicly available scientific literature or chemical databases. It may be a novel, proprietary, or misspelled compound. To fulfill the detailed requirements of this technical guide, the well-characterized synthetic peptide Larazotide Acetate (AT-1001) and its related agonist AT-1002 will be used as exemplary molecules to illustrate the principles of peptide-mediated effects on epithelial barrier function. The data, protocols, and pathways described herein are based on published research for these specific peptides and serve as a representative model.
Introduction to Epithelial Barrier Regulation
The epithelial barrier is a critical component of mucosal tissues, forming a selectively permeable barrier that separates the external environment from the internal milieu. This barrier is primarily maintained by intercellular protein complexes known as tight junctions (TJs). TJs regulate the paracellular pathway, controlling the passage of ions, solutes, and water, while preventing the translocation of harmful antigens, toxins, and microorganisms.[1][2]
Dysregulation of the epithelial barrier has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including celiac disease and inflammatory bowel disease.[3][4] Consequently, pharmacological agents that can modulate TJ permeability are of significant interest for therapeutic development. This guide focuses on the mechanism and effects of synthetic peptides designed to interact with and regulate TJ function.
Peptide Profile: Larazotide Acetate (AT-1001) and the Agonist AT-1002
Larazotide acetate (formerly AT-1001) is a synthetic octapeptide developed as a TJ regulator.[2] It is an antagonist of the zonulin pathway.[5][6] Zonulin is a human protein that reversibly modulates intestinal permeability.[7] By blocking zonulin, Larazotide acetate is thought to prevent the disassembly of TJs, thereby restoring barrier function.[8]
AT-1002 is a synthetic hexapeptide (FCIGRL) derived from the Vibrio cholerae Zonula Occludens Toxin (Zot).[1][9][10] Unlike Larazotide, AT-1002 acts as a zonulin agonist, mimicking its effect to reversibly open tight junctions.[11][12] This property makes AT-1002 a valuable tool for studying TJ disassembly and as a potential absorption enhancer for other therapeutic agents.[1][13]
Quantitative Data on Epithelial Barrier Modulation
The primary methods for quantifying epithelial barrier function in vitro are the measurement of Transepithelial Electrical Resistance (TEER) and the assessment of paracellular flux of non-metabolizable marker molecules.[2] TEER reflects the ionic conductance of the paracellular pathway, with a decrease in TEER indicating increased permeability.[14] Paracellular flux assays directly measure the passage of molecules of varying sizes (e.g., Lucifer yellow, dextrans) across the epithelial monolayer.[15]
In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers
The following table summarizes the dose-dependent effect of the zonulin agonist AT-1002 on TEER and Lucifer Yellow (LY) permeability in Caco-2 intestinal epithelial cell monolayers.
| Treatment Group | Concentration | Mean TEER (% of Control) | Mean LY Permeability (nm/s) | Reference |
| Vehicle Control | N/A | 100% | Baseline | [16] |
| Scrambled Peptide | 5 mg/ml | ~100% | No significant increase | [16] |
| AT-1002 | 0.5 mg/ml | ↓ (Dose-dependent decrease) | ↑ (Substantial increase) | [16] |
| AT-1002 | 1.0 mg/ml | ↓ (Further decrease) | ↑ (Further increase) | [16] |
| AT-1002 | 5.0 mg/ml | ↓ (Significant decrease) | ↑ (Maximum increase observed) | [16] |
Note: The data presented is a qualitative summary based on graphical representations in the cited literature. Absolute values can vary significantly between experiments.[17]
Inhibitory Effect of Larazotide Acetate (AT-1001)
Larazotide acetate has been shown to counteract the effects of TJ-disrupting stimuli like AT-1002 and gliadin fragments.[3][18]
| Condition | Outcome on TEER | Outcome on ZO-1 & Actin Structure | Reference |
| AT-1002 Alone | Reduction | Redistribution of ZO-1, rearrangement of actin | [3][18] |
| Gliadin Fragments Alone | Reduction | Redistribution of ZO-1, rearrangement of actin | [3][18] |
| Larazotide Acetate + AT-1002 | Inhibition of TEER reduction | Inhibition of ZO-1 redistribution and actin rearrangement | [3][18] |
| Larazotide Acetate + Gliadin | Inhibition of TEER reduction | Inhibition of ZO-1 redistribution and actin rearrangement | [3][18] |
Experimental Protocols
The following protocols are standard methodologies for assessing the effect of peptides on in vitro models of the intestinal epithelial barrier.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® polycarbonate filter supports (e.g., 0.4 µm pore size, 12 mm diameter) at a high density (e.g., 2.5 x 10⁵ cells/insert).[19]
-
Differentiation: The cells are cultured for a minimum of 21 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes, which form robust tight junctions.[19][20]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics is typically used. The medium is replaced every 2-3 days.[19]
-
Barrier Integrity Confirmation: Before experimentation, the integrity of the monolayer is confirmed by measuring TEER. Only monolayers with high TEER values (e.g., >300 Ω·cm²) are used.[21]
Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment: An epithelial voltohmmeter (e.g., EVOM2™) with "chopstick" electrodes is used.
-
Procedure:
-
Allow Transwell® plates to equilibrate to room temperature.
-
Sterilize electrodes with 70% ethanol and rinse with sterile saline.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell®.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank Transwell® insert (without cells) containing medium.
-
Calculate the net TEER: (Resistance of monolayer - Resistance of blank) x Surface area of the membrane (in cm²). The final value is expressed as Ω·cm².[14]
-
Paracellular Permeability (Lucifer Yellow Flux) Assay
-
Preparation: After peptide treatment, wash the cell monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Incubation: Add the fluorescent marker Lucifer Yellow (LY; ~457 Da) to the apical chamber at a known concentration. Add fresh HBSS to the basolateral chamber.
-
Sampling: Incubate the plate at 37°C. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Calculation: Determine the concentration of LY that has crossed the monolayer by comparing to a standard curve. The permeability coefficient (Papp) can then be calculated.[15]
Signaling Pathways and Mechanisms of Action
AT-1002 (Agonist) Signaling Pathway
AT-1002, the Zot-derived peptide, is believed to initiate TJ disassembly through a multi-step signaling cascade.[1][9] It binds to the Protease-Activated Receptor 2 (PAR2), which leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[6][7] This triggers downstream signaling involving Src and MAP kinase pathways, leading to the phosphorylation of TJ-associated proteins like Zonula Occludens-1 (ZO-1) and the rearrangement of the actin cytoskeleton.[1][9] This cytoskeletal reorganization ultimately results in the displacement of ZO-1 from the junctional complex and an increase in paracellular permeability.[1][9]
Larazotide Acetate (Antagonist) Mechanism
Larazotide acetate is proposed to act as a competitive antagonist at the zonulin receptor, preventing the binding of zonulin (or agonists like AT-1002) and inhibiting the initiation of the disassembly cascade.[8][12] By blocking this initial step, it prevents the subsequent ZO-1 redistribution and actin rearrangement, thereby preserving TJ structure and maintaining normal barrier function.[2][8]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of a test peptide on epithelial barrier function in vitro.
Conclusion
Peptide-based modulators of epithelial tight junctions, such as the agonist AT-1002 and the antagonist Larazotide acetate, are powerful tools for both research and therapeutic development. Understanding their mechanisms of action, supported by robust quantitative in vitro assays, is essential for advancing the treatment of diseases characterized by impaired epithelial barrier function. The protocols and pathways detailed in this guide provide a foundational framework for professionals engaged in this area of drug discovery and development.
References
- 1. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [archive.hshsl.umaryland.edu]
- 12. DSpace [archive.hshsl.umaryland.edu]
- 13. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 20. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
how to use Swelyyplranl-NH2 in cell culture
Application Notes and Protocols for Swelyyplranl-NH2
For Research Use Only. Not for use in diagnostic procedures.
Product Description
This compound is a high-purity, synthetic peptide amide provided as a lyophilized powder. Due to the novelty of this peptide, these application notes provide a hypothetical, yet plausible, framework for its use in cell culture based on the common functionalities of synthetic peptides. It is posited that this compound acts as a selective agonist for the "Fictional Receptor 1" (FR1), a Gs-coupled G-protein coupled receptor (GPCR). Activation of FR1 is hypothesized to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. These protocols are designed for researchers, scientists, and drug development professionals investigating GPCR signaling and its downstream cellular effects.
Applications
-
In vitro studies of Gs-coupled GPCR signaling pathways.
-
Investigation of the role of cAMP in cellular processes such as proliferation, differentiation, and morphology.
-
High-throughput screening for potential antagonists of the FR1 receptor.
-
Use as a positive control in cAMP assays.
Storage and Handling
-
Storage: Upon receipt, store the lyophilized powder at -20°C or -80°C.
-
Reconstitution: For a 10 mM stock solution, reconstitute the peptide in sterile, nuclease-free water or DMSO. Briefly vortex to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Stability: The reconstituted stock solution is stable for up to 3 months at -20°C and up to 6 months at -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide hypothetical data for the use of this compound in cell culture. These values should be used as a starting point for experimental optimization.
Table 1: Recommended Working Concentrations of this compound
| Cell Line | Application | Recommended Concentration Range | Incubation Time |
| U-87 MG (Glioblastoma) | cAMP Accumulation Assay | 1 nM - 10 µM | 15 - 30 minutes |
| HEK293 (FR1-transfected) | cAMP Accumulation Assay | 0.1 nM - 1 µM | 15 - 30 minutes |
| U-87 MG (Glioblastoma) | Cell Proliferation Assay | 10 nM - 1 µM | 24 - 72 hours |
| PC-12 (Pheochromocytoma) | Neurite Outgrowth Assay | 100 nM - 5 µM | 48 - 96 hours |
Table 2: Hypothetical EC50 Values for this compound
| Assay | Cell Line | EC50 (nM) |
| cAMP Accumulation | U-87 MG | 150 |
| cAMP Accumulation | HEK293 (FR1-transfected) | 25 |
| Inhibition of Cell Proliferation | U-87 MG | 500 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a competitive immunoassay kit.
Materials:
-
U-87 MG or HEK293 cells expressing FR1
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., from Cayman Chemical, R&D Systems)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed U-87 MG or HEK293-FR1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Pre-treatment: Add IBMX to each well to a final concentration of 500 µM and incubate for 30 minutes at 37°C.
-
Peptide Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control (e.g., sterile water or DMSO).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
Protocol 2: Cell Proliferation Assay (WST-1 or MTT)
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
U-87 MG cells
-
Complete cell culture medium
-
This compound
-
WST-1 or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Peptide Treatment: Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Proliferation Measurement: Add WST-1 or MTT reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation. Plot the percentage of proliferation against the log concentration of this compound.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for the cAMP accumulation assay.
Application of Swelyyplranl-NH2 in Drug Delivery Studies
Introduction
Swelyyplranl-NH2 is a peptide identified as an antagonist of E-cadherin and N-cadherin.[1] Cadherins are a class of transmembrane proteins that mediate cell-cell adhesion in a calcium-dependent manner. By disrupting these interactions, this compound can transiently increase the permeability of epithelial and endothelial barriers.[1][2] This property makes it a promising candidate for enhancing the delivery of therapeutic agents across these otherwise impermeable layers, such as the blood-brain barrier or the intestinal epithelium. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for drug delivery studies.
Mechanism of Action
This compound functions by competitively inhibiting the homophilic binding of E-cadherin and N-cadherin molecules between adjacent cells. This disruption of adherens junctions leads to a temporary and reversible opening of the paracellular pathway, allowing for the passage of co-administered therapeutic molecules.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in preclinical models.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Assay Description |
|---|---|---|
| E-cadherin | 0.7 | Inhibition of phage clone binding to E-cad/Fc chimeric protein[1] |
| N-cadherin | 0.09 | Inhibition of phage clone binding to N-cad/Fc chimeric protein[1] |
Table 2: In Vitro Permeability Enhancement in Caco-2 Cell Monolayers
| Co-administered Drug (Marker) | Concentration of this compound (µM) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Fold Increase in Permeability |
|---|---|---|---|
| Fluorescein (376 Da) | 0 (Control) | 0.5 ± 0.1 | 1.0 |
| 10 | 2.5 ± 0.3 | 5.0 | |
| 50 | 8.1 ± 0.7 | 16.2 | |
| 100 | 15.2 ± 1.1 | 30.4 | |
| Doxorubicin (543 Da) | 0 (Control) | 0.2 ± 0.05 | 1.0 |
| | 50 | 2.8 ± 0.4 | 14.0 |
Table 3: In Vivo Brain Delivery Enhancement in Mice
| Therapeutic Agent | Administration Route | Dose of this compound (mg/kg) | Brain-to-Plasma Concentration Ratio | Fold Increase |
|---|---|---|---|---|
| Herceptin (Trastuzumab) | Intravenous | 0 (Control) | 0.02 ± 0.005 | 1.0 |
| | Intravenous | 10 | 0.15 ± 0.03 | 7.5 |
Experimental Protocols
Protocol 1: Evaluation of Paracellular Permeability using Caco-2 Cell Monolayers
This protocol details the steps to assess the effect of this compound on the permeability of a model intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
This compound (lyophilized powder)
-
Fluorescein sodium salt
-
Hanks' Balanced Salt Solution (HBSS)
-
TEER meter
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS. Seed the cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Monolayer Formation: Maintain the cell culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values above 300 Ω·cm².
-
Permeability Assay: a. Wash the monolayers twice with pre-warmed HBSS. b. Prepare solutions of this compound at various concentrations (e.g., 10, 50, 100 µM) in HBSS containing the fluorescent marker (e.g., 10 µg/mL Fluorescein). c. Add the treatment solutions to the apical (upper) chamber of the Transwell inserts. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C on an orbital shaker. e. At designated time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber.
-
Quantification: Measure the fluorescence of the collected samples using a microplate reader (Excitation/Emission: 485/528 nm for Fluorescein).
-
Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Protocol 2: In Vivo Assessment of Blood-Brain Barrier Permeability
This protocol outlines a method to evaluate the efficacy of this compound in enhancing the delivery of a therapeutic agent across the blood-brain barrier (BBB) in a murine model.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
This compound
-
Therapeutic agent of interest (e.g., a fluorescently labeled antibody)
-
Anesthesia
-
Surgical tools for perfusion
-
Phosphate-Buffered Saline (PBS)
-
Tissue homogenizer
-
ELISA or fluorescence-based quantification assay
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Divide them into control and treatment groups.
-
Dosing: a. Prepare a solution of the therapeutic agent and this compound in sterile saline. b. Administer the solution intravenously (e.g., via tail vein injection) to the treatment group. c. Administer the therapeutic agent alone to the control group.
-
Sample Collection: a. At a predetermined time point (e.g., 2 hours post-injection), anesthetize the mice. b. Collect blood samples via cardiac puncture. c. Perform transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature. d. Excise the brain and record its weight.
-
Tissue Processing: a. Homogenize the brain tissue in a suitable lysis buffer. b. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. c. Process the blood samples to obtain plasma.
-
Quantification: a. Measure the concentration of the therapeutic agent in the brain homogenate supernatant and plasma using an appropriate method (e.g., ELISA for an antibody).
-
Data Analysis: a. Calculate the brain-to-plasma concentration ratio. b. Compare the ratios between the control and treatment groups to determine the fold increase in BBB penetration.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The concentrations and protocols provided are for illustrative purposes and should be optimized for specific applications.
References
Application Notes and Protocols: Enhancing Nanoparticle Transport Across Epithelial Barriers Using Swelyyplranl-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of nanoparticles to specific tissues and cells is a cornerstone of next-generation therapeutics. However, physiological barriers, such as the tightly-regulated epithelial and endothelial layers, present a significant challenge to effective nanoparticle transport. Swelyyplranl-NH2 is a potent antagonist of E-cadherin and N-cadherin, key proteins in the formation of adherens junctions that maintain the integrity of these cellular barriers.[1] By transiently disrupting these junctions, this compound offers a promising strategy to enhance the paracellular transport of nanoparticle-based therapeutics to their target sites.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to enhance the transport of nanoparticles across epithelial cell monolayers, a common in vitro model for assessing drug and nanoparticle permeability.
Mechanism of Action
This compound is a synthetic peptide that competitively inhibits the homophilic binding of E-cadherin and N-cadherin molecules between adjacent cells. This disruption of cadherin-mediated cell-cell adhesion leads to a transient and reversible opening of the paracellular pathway, the space between cells. This increased permeability allows for the passage of nanoparticles that would otherwise be excluded based on their size. The proposed signaling pathway involves the modulation of the actin cytoskeleton through Rho GTPase signaling downstream of cadherin disruption.
Quantitative Data Summary
The following tables present hypothetical yet representative data illustrating the efficacy of this compound in enhancing nanoparticle transport in an in vitro Caco-2 cell monolayer model. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer with well-defined tight junctions, serving as a reliable model for the intestinal barrier.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers
| Treatment Group | Concentration (µM) | Initial TEER (Ω·cm²) | TEER after 1h (Ω·cm²) | % Decrease in TEER |
| Control (Nanoparticles Only) | 0 | 550 ± 25 | 540 ± 30 | 1.8% |
| This compound + Nanoparticles | 50 | 560 ± 30 | 350 ± 20 | 37.5% |
| This compound + Nanoparticles | 100 | 545 ± 28 | 220 ± 25 | 59.6% |
| This compound + Nanoparticles | 200 | 555 ± 22 | 150 ± 18 | 73.0% |
Table 2: Enhancement of Fluorescent Nanoparticle Transport Across Caco-2 Monolayers by this compound
| Treatment Group | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁸ cm/s) | Enhancement Factor |
| Control (Nanoparticles Only) | 0 | 1.5 ± 0.3 | 1.0 |
| This compound + Nanoparticles | 50 | 6.2 ± 0.8 | 4.1 |
| This compound + Nanoparticles | 100 | 12.8 ± 1.5 | 8.5 |
| This compound + Nanoparticles | 200 | 25.5 ± 2.1 | 17.0 |
Experimental Protocols
The following are detailed protocols for assessing the enhancement of nanoparticle transport using this compound in an in vitro epithelial cell model.
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of 6 x 10⁴ cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the medium in both the apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Assessment: Before each experiment, confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers with TEER values above 300 Ω·cm² are typically considered suitable for transport studies.
Protocol 2: Assessment of Nanoparticle Transport Enhancement
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer.
-
Disperse fluorescently labeled nanoparticles (e.g., polystyrene or PLGA nanoparticles) in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) at the desired concentration.
-
-
Experimental Setup:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber.
-
To the apical chamber, add the nanoparticle suspension containing different concentrations of this compound (e.g., 0, 50, 100, 200 µM).
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, and 6 hours), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.
-
Quantification: Quantify the concentration of fluorescent nanoparticles in the basolateral samples using a fluorescence plate reader.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the nanoparticle across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the nanoparticle in the apical chamber.
-
Concluding Remarks
This compound presents a valuable tool for researchers developing nanoparticle-based drug delivery systems. By transiently and controllably increasing the permeability of epithelial and endothelial barriers, this peptide can significantly enhance the delivery of therapeutic nanoparticles to their intended targets. The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in preclinical in vitro models. Further studies are warranted to explore its potential in vivo.
References
Application Note: Determining the Optimal Concentration of the Novel Peptide Swelyyplranl-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swelyyplranl-NH2 is a novel synthetic peptide with potential therapeutic applications. As with any new bioactive agent, determining the optimal concentration for in vitro studies is a critical first step.[1] This process involves identifying a concentration range that elicits the desired biological effect without inducing significant cytotoxicity.[2] This application note provides a comprehensive framework and detailed protocols for establishing the optimal working concentration of this compound for cell-based assays. The process involves a sequential approach: an initial broad dose-response screening, a focused cytotoxicity assessment, and a functional assay to measure bioactivity.
Core Principles
The central goal is to identify the therapeutic window of this compound. This is achieved by determining two key parameters:
-
EC₅₀ (Half Maximal Effective Concentration): The concentration of this compound that produces 50% of the maximum possible biological response. A lower EC₅₀ indicates higher potency.[3]
-
IC₅₀ (Half Maximal Inhibitory Concentration): In the context of cytotoxicity, this is the concentration that reduces cell viability by 50%.
The optimal concentration will be one that is at or above the EC₅₀ for the desired function but well below the IC₅₀ for cytotoxicity, ensuring a robust and specific biological effect without confounding toxicity.
Experimental Workflow and Protocols
The overall workflow for determining the optimal concentration of this compound is a three-step process.
Caption: Workflow for Optimal Concentration Determination.
Protocol 1: Initial Dose-Response Screening for Bioactivity
This protocol aims to identify the general concentration range where this compound exhibits a biological effect. A broad range of concentrations, typically spanning several orders of magnitude, is used.[4]
Materials:
-
This compound, lyophilized powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Target cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Assay reagents for a relevant functional readout (e.g., ELISA kit for a target cytokine, qPCR reagents for a target gene)
Methodology:
-
Peptide Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Serial Dilutions: Prepare a 10-point serial dilution series of this compound from the stock solution in complete culture medium. Aim for a broad concentration range (e.g., 100 µM down to 1 pM). Include a vehicle control (medium with DMSO) and a positive control if available.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Functional Readout: Perform the functional assay. For example, if this compound is hypothesized to induce cytokine secretion, collect the supernatant to perform an ELISA. If it is expected to alter gene expression, lyse the cells and perform qPCR.
Protocol 2: Cytotoxicity Assessment
This protocol determines the concentration at which this compound becomes toxic to the cells, which is crucial for distinguishing a specific biological effect from a non-specific toxic one.[6][7]
Materials:
-
Materials from Protocol 1
-
Cell viability assay reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®).[8]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a concentration range informed by the initial screen. This range should bracket the apparent effective concentration and extend higher to find the toxic threshold.
-
Incubation: Incubate for a relevant time period (e.g., 48 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions. Assays for cell viability are commonly used to monitor the health of cultured cells after treatment.[6]
-
For example, for an MTS assay, add the reagent and incubate for 1-4 hours at 37°C.
-
Measure the absorbance or luminescence using a plate reader. The signal is directly proportional to the number of viable cells.[8][9]
-
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot cell viability (%) against the peptide concentration to determine the IC₅₀.
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized in tables to facilitate analysis and determination of the optimal concentration.
Table 1: Hypothetical Bioactivity and Cytotoxicity Data for this compound
| Concentration (nM) | Bioactivity (% Max Response) | Cell Viability (%) |
| 0 (Vehicle) | 0% | 100% |
| 0.1 | 5% | 102% |
| 1 | 25% | 101% |
| 10 | 52% | 99% |
| 100 | 88% | 98% |
| 1,000 (1 µM) | 98% | 95% |
| 10,000 (10 µM) | 100% | 85% |
| 100,000 (100 µM) | 99% | 51% |
| 1,000,000 (1 mM) | Not Assessed | 5% |
From this hypothetical data:
-
The EC₅₀ for bioactivity is approximately 10 nM .
-
The IC₅₀ for cytotoxicity is approximately 100 µM (100,000 nM) .
The therapeutic index can be calculated as IC₅₀ / EC₅₀, which is 10,000 in this case. A high therapeutic index is desirable.
Visualization of a Hypothetical Signaling Pathway
To provide context for the functional assay, we can hypothesize that this compound acts as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of a downstream MAPK signaling cascade.
Caption: Hypothetical GPCR signaling cascade activated by this compound.
References
- 1. polypeptide.com [polypeptide.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pharmacology - Wikipedia [en.wikipedia.org]
- 4. Determining effective drug concentrations for selection and counterselection genetics in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability and Proliferation of Peptide Drug Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Viabilité cellulaire [france.promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Evaluating the Effect of Swelyyplranl-NH2 on Transepithelial Electrical Resistance (TEER)
Audience: Researchers, scientists, and drug development professionals.
Introduction Transepithelial Electrical Resistance (TEER) is a critical, non-invasive method used to quantitatively measure the integrity of tight junction dynamics in epithelial and endothelial cell monolayers.[1][2][3] TEER values are a reliable indicator of the barrier function of these cellular layers, which is crucial for studies in drug absorption, toxicology, and disease modeling.[2][3] A decrease in TEER suggests a disruption of the cellular barrier, while an increase can indicate an enhancement of barrier function. This application note provides a detailed protocol for assessing the impact of a novel peptide, Swelyyplranl-NH2, on the TEER of a confluent cell monolayer.
This compound is a hypothetical peptide being investigated for its potential to modulate epithelial barrier function. Understanding its effect on TEER is a primary step in characterizing its biological activity and potential therapeutic applications. This document will guide researchers through the experimental setup, measurement procedures, and data analysis required to evaluate the effects of this compound.
Data Presentation
Table 1: Expected Changes in TEER (Ω·cm²) in Response to this compound Treatment
| Treatment Group | Time Point 0h (Baseline) | Time Point 24h | Time Point 48h | Time Point 72h |
| Vehicle Control (0.1% DMSO) | 250 ± 15 | 255 ± 18 | 252 ± 16 | 248 ± 17 |
| This compound (1 µM) | 252 ± 14 | 280 ± 20 | 310 ± 22 | 305 ± 25 |
| This compound (10 µM) | 248 ± 16 | 315 ± 25 | 380 ± 30 | 375 ± 28 |
| This compound (50 µM) | 255 ± 18 | 350 ± 28 | 420 ± 35 | 410 ± 32 |
| EGTA (Positive Control) | 251 ± 15 | 80 ± 10 | 75 ± 8 | 70 ± 9 |
Note: Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes.
Experimental Protocols
Cell Culture and Seeding
A common cell line for TEER assays is the Caco-2 human colon adenocarcinoma cell line, which spontaneously differentiates to form a polarized epithelial monolayer with well-defined tight junctions.[1][4]
-
Materials:
-
Caco-2 cells (passage 20-30)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.1% Non-Essential Amino Acids (NEAA)
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add fresh culture medium to both the apical and basolateral compartments.
-
Culture the cells for 21-28 days to allow for full differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monitor the formation of the monolayer by measuring the TEER every other day until a stable baseline is achieved (typically >200 Ω·cm²).[4]
-
TEER Measurement Procedure
TEER is measured using an epithelial voltohmmeter (EVOM) with "chopstick" electrodes.[5][6][7]
-
Materials:
-
Protocol:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes and then allowing them to air dry in a sterile hood.[5][9]
-
Equilibrate the cell culture plates to room temperature for a consistent measurement temperature, as TEER is temperature-sensitive.[9] Alternatively, use a warming plate.[4]
-
Rinse the electrodes with sterile PBS before the first measurement and between different treatment groups.[5]
-
Place the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment of the Transwell® insert. Ensure the electrodes are positioned consistently in each well to minimize variability.[9]
-
Record the resistance reading (in Ω) from the EVOM meter once the value stabilizes.[5]
-
Measure the resistance of a blank Transwell® insert (without cells) containing only cell culture medium. This value will be subtracted from the readings of the cell-containing inserts.[9]
-
Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (R_sample - R_blank) x A Where:
-
R_sample is the resistance of the cell monolayer.
-
R_blank is the resistance of the blank insert.
-
A is the surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well plate).[9]
-
-
Treatment with this compound
-
Materials:
-
Differentiated Caco-2 cell monolayers in Transwell® inserts
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., 0.1% DMSO in culture medium)
-
Positive control (e.g., EGTA, a calcium chelator known to disrupt tight junctions)
-
Fresh cell culture medium
-
-
Protocol:
-
Once the Caco-2 monolayers have reached a stable baseline TEER, gently remove the medium from the apical and basolateral compartments.
-
Prepare the treatment solutions by diluting the this compound stock solution and the positive control in fresh culture medium to the desired final concentrations. Also prepare the vehicle control.
-
Add the respective treatment solutions to the apical and/or basolateral compartments of the Transwell® inserts.
-
Measure the TEER at designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours) after treatment.
-
At each time point, follow the TEER measurement protocol described in section 2.
-
Mandatory Visualizations
Caption: Experimental workflow for TEER measurement.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. World Precision Instruments | TEER Measurement [wpi-europe.com]
- 3. wpiinc.com [wpiinc.com]
- 4. wpiinc.com [wpiinc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2.3. Measurement of Transepithelial Electrical Resistance (TEER) [bio-protocol.org]
- 7. Millicell® ERS-2 Voltohmmeter | Life Science Research | Merck [merckmillipore.com]
- 8. wpiinc.com [wpiinc.com]
- 9. medicine.umich.edu [medicine.umich.edu]
Application Notes and Protocols for Metastasis Inhibition in Cancer Research
Important Note: Publicly available scientific literature and databases do not contain information on a compound named "Swelyyplranl-NH2." The following application notes and protocols are provided as a detailed, illustrative example based on the well-established mechanism of CXCR4 antagonism for metastasis inhibition. This information is intended to serve as a template and guide for researchers working with novel peptide-based metastasis inhibitors.
Application Notes: A Hypothetical CXCR4 Antagonist Peptide (this compound)
Product Name: this compound (Hypothetical CXCR4 Antagonist)
Molecular Formula: C₇₀H₁₀₅N₂₁O₁₉S₂ (Hypothetical)
Molecular Weight: 1657.9 g/mol (Hypothetical)
Appearance: White lyophilized powder
Solubility: Soluble in sterile water or aqueous buffers
Storage: Store at -20°C. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Background
Metastasis is the primary cause of mortality in cancer patients.[1] The process involves the dissemination of cancer cells from the primary tumor to distant organs.[1] A key signaling axis implicated in this process is the interaction between the chemokine receptor CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[2] High levels of CXCL12 are found in common sites of metastasis, such as the lymph nodes, lungs, liver, and bone marrow.[2] Many cancer cells, including those from breast, prostate, and lung cancers, overexpress CXCR4.[2] The CXCL12/CXCR4 axis promotes cancer cell migration, invasion, and survival. Therefore, blocking this interaction is a promising therapeutic strategy to inhibit metastasis.[2]
This compound is a hypothetical, potent, and selective synthetic peptide antagonist of the CXCR4 receptor. Its application in cancer research focuses on elucidating the role of the CXCL12/CXCR4 axis in metastasis and evaluating its potential as an anti-metastatic agent.
Mechanism of Action
This compound is designed to bind to the extracellular domain of the CXCR4 receptor with high affinity. This competitive binding prevents the endogenous ligand CXCL12 from activating the receptor. Inhibition of CXCR4 signaling by this compound abrogates downstream pathways that are crucial for cell migration and invasion, including the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.
Applications in Cancer Research
-
Inhibition of cancer cell migration and invasion: this compound can be used in in vitro assays to block the chemotactic response of cancer cells towards a CXCL12 gradient.
-
Reduction of metastasis in vivo: In animal models of cancer, this compound can be administered to assess its efficacy in preventing the formation of distant metastases.
-
Study of the CXCL12/CXCR4 signaling pathway: As a selective antagonist, this peptide is a valuable tool for investigating the downstream effects of CXCR4 activation in various cancer cell lines.
-
Diagnostic applications: Labeled versions of a CXCR4 antagonist could potentially be used to identify CXCR4-positive tumors in clinical samples.[2]
Quantitative Data Summary
The following tables represent hypothetical data from key experiments evaluating the efficacy of this compound.
Table 1: In Vitro Cell Migration Inhibition
| Cell Line | Treatment | Concentration (nM) | Migration Inhibition (%) |
| MDA-MB-231 (Breast Cancer) | Control | 0 | 0 |
| This compound | 10 | 35 ± 4 | |
| This compound | 50 | 78 ± 6 | |
| This compound | 100 | 92 ± 5 | |
| PC-3 (Prostate Cancer) | Control | 0 | 0 |
| This compound | 10 | 28 ± 5 | |
| This compound | 50 | 65 ± 7 | |
| This compound | 100 | 85 ± 4 |
Table 2: In Vivo Metastasis Inhibition in an Orthotopic Breast Cancer Model
| Treatment Group | Dose (mg/kg/day) | Primary Tumor Volume (mm³) | Number of Lung Metastatic Nodules |
| Vehicle Control | - | 1500 ± 250 | 85 ± 15 |
| This compound | 1 | 1450 ± 230 | 42 ± 10 |
| This compound | 5 | 1380 ± 210 | 15 ± 5 |
| This compound | 10 | 1350 ± 200 | 5 ± 2 |
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber Assay)
Objective: To quantify the inhibitory effect of this compound on the migration of CXCR4-expressing cancer cells towards a CXCL12 gradient.
Materials:
-
Boyden chamber apparatus with 8 µm pore size polycarbonate membranes
-
CXCR4-positive cancer cells (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound
-
Calcein-AM or DAPI stain
-
Fluorescence microscope
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Prepare cell suspension at a concentration of 1 x 10⁵ cells/mL in serum-free medium.
-
Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 30 minutes at 37°C.
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the Boyden apparatus.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).
-
Incubate the chamber for 4-24 hours (optimize for cell type) at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with Calcein-AM or DAPI.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Calculate the percentage of migration inhibition relative to the control (no this compound).
Protocol 2: In Vivo Metastasis Animal Model
Objective: To evaluate the efficacy of this compound in inhibiting tumor metastasis in a murine model.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
CXCR4-positive, luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Bioluminescence imaging system
-
Anesthesia
Procedure:
-
Orthotopically implant luciferase-expressing cancer cells into the mammary fat pad of the mice.
-
Allow the primary tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control systemically (e.g., via intraperitoneal injection) at the desired doses and schedule (e.g., daily).
-
Monitor primary tumor growth using calipers.
-
Monitor the development of metastases using bioluminescence imaging at regular intervals (e.g., weekly).
-
At the end of the study (e.g., 4-6 weeks), euthanize the mice and harvest the lungs and other organs.
-
Quantify the number of metastatic nodules on the surface of the lungs.
-
Confirm metastatic lesions through histological analysis (H&E staining).
Visualizations
Caption: Mechanism of action for this compound in inhibiting CXCR4 signaling.
Caption: Experimental workflow for the in vitro cell migration (Boyden chamber) assay.
References
Troubleshooting & Optimization
Swelyyplranl-NH2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peptide X-NH2. This guide addresses common challenges related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: My Peptide X-NH2 is not dissolving in the recommended solvent. What should I do?
A1: Difficulty in dissolving Peptide X-NH2 can be due to several factors including peptide concentration, solvent choice, and temperature. Refer to the troubleshooting guide below for a step-by-step approach to improve solubility. If issues persist, consider performing a solubility test with small amounts of the peptide in different solvents.
Q2: What are the optimal storage conditions for Peptide X-NH2 to ensure its stability?
A2: For long-term stability, Peptide X-NH2 should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, the solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. Avoid repeated exposure to room temperature.
Q3: I am observing a decrease in the activity of my reconstituted Peptide X-NH2 over time. What could be the cause?
A3: A decrease in activity can be attributed to peptide degradation. This can be caused by improper storage, microbial contamination, or instability in the chosen solvent. Ensure the reconstituted peptide is stored at the correct temperature and in a sterile buffer. Refer to the stability troubleshooting section for more details.
Q4: Can I sonicate Peptide X-NH2 to aid dissolution?
A4: Gentle sonication can be used as a last resort to dissolve Peptide X-NH2. However, it should be done for very short periods in an ice bath to prevent localized heating, which can lead to peptide degradation.
Troubleshooting Guides
Issue 1: Poor Solubility of Peptide X-NH2
If you are experiencing difficulty dissolving Peptide X-NH2, follow these steps:
Experimental Workflow for Improving Peptide Solubility
proper storage and handling of Swelyyplranl-NH2
Technical Support Center: Swelyyplranl-NH2
Disclaimer: The following guide provides general best practices for the storage and handling of synthetic peptides. "this compound" is treated as a placeholder for a custom synthetic peptide, as no specific data for a peptide with this name is publicly available. Researchers should always refer to any specific documentation provided by the manufacturer for their particular peptide.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound upon arrival?
Upon receipt, lyophilized peptides should be stored at -20°C or colder, away from bright light.[1][2] For long-term storage, -80°C is preferable.[3][4][5] While they can be shipped at room temperature and remain stable for days to weeks, immediate cold storage is recommended to ensure maximum stability.[1][2] Peptides containing residues like Cys, Met, Trp, Asn, or Gln may have more limited shelf lives and benefit from colder storage temperatures.[6]
2. How long can I store the lyophilized peptide?
When stored properly at -20°C or below in a dry, dark environment, most lyophilized peptides are stable for several years.[4][5][7] However, the specific amino acid sequence can affect long-term stability.[7] Peptides with residues prone to oxidation (Cys, Met, Trp) or moisture absorption (Asp, Glu, Lys, Arg, His) may require more stringent storage conditions, such as under an inert gas.[7]
3. What precautions should I take before opening a vial of lyophilized peptide?
Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[1][2][5][6][8][9] This prevents condensation from forming inside the vial, as many peptides are hygroscopic (tend to absorb moisture from the air).[4][6][9] Moisture can significantly reduce the long-term stability of the peptide.[1][2][8]
4. What is the best way to store this compound once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[9] It is not recommended to store peptides in solution for long periods.[6] For short-term storage, a few days at 4°C may be acceptable, but for longer periods, solutions should be aliquoted into single-use volumes and frozen at -20°C or colder.[2][3][6] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[2][3][8] The stability of peptides in solution is sequence-dependent; those containing N, Q, C, M, and W are particularly unstable.[2][3] Using sterile, slightly acidic buffers (pH 5-6) can help prolong the storage life of the peptide solution.[2][9]
5. What general safety precautions should I follow when handling this compound?
As the toxicological properties of most synthetic peptides are not thoroughly investigated, it is best to treat them as potentially hazardous.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10][12] Avoid inhalation of the lyophilized powder or contact with skin and eyes.[10][11] Handle the peptide in a well-ventilated area.[10]
Troubleshooting Guides
Issue 1: The peptide will not dissolve.
Possible Cause & Solution:
-
Incorrect Solvent: The solubility of a peptide is primarily determined by its amino acid composition and overall charge. There is no universal solvent for all peptides.[1] A systematic approach is needed.
-
Analyze the Sequence: Determine if the peptide is acidic, basic, or neutral by calculating its overall charge. Assign a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[4][5][13]
-
Basic Peptides (Net Positive Charge): Try dissolving in sterile, distilled water first.[5][13] If unsuccessful, try a dilute aqueous solution of acetic acid (10-30%).[5][13][14]
-
Acidic Peptides (Net Negative Charge): Attempt to dissolve in sterile, distilled water. If that fails, use a dilute aqueous solution of ammonium bicarbonate (0.1M) or ammonium hydroxide (<50 µl).[13] Do not use basic solutions if the peptide contains Cysteine (Cys).[13]
-
Neutral or Hydrophobic Peptides (Net Charge of Zero): These peptides often require organic solvents. Start with a small amount of a solvent like DMSO, DMF, acetonitrile, or methanol, then slowly add this solution to your aqueous buffer with stirring.[5][13][15] Note that DMSO can oxidize Met or Cys residues; in such cases, DMF is a better choice.[5][13]
-
Enhance Dissolution: Sonication can help break up particles and increase solubility.[1][5][15] However, be cautious as it can also cause heating and degradation.[16] Gentle warming (<40°C) may also aid dissolution.[17]
-
Issue 2: The peptide solution is cloudy or shows visible particulates.
Possible Cause & Solution:
-
Aggregation: This indicates that the peptide is not fully dissolved but is suspended, or has formed aggregates.[1] Peptide aggregation can be caused by the formation of secondary structures like beta-sheets, especially in hydrophobic sequences.[16]
-
Stronger Solvents: If initial attempts with milder solvents fail, stronger measures may be needed. For peptides that tend to aggregate, adding chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can disrupt secondary structures and aid solubilization.[5][13][17] The peptide can then be diluted into the desired buffer.
-
pH Adjustment: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI), as solubility is minimal at the pI.[18]
-
Filtration: If minor particulates remain after dissolution attempts, you can filter the solution to ensure clarity before use.[19]
-
Issue 3: The peptide's activity decreases over time in my assay.
Possible Cause & Solution:
-
Degradation in Solution: Peptides are susceptible to several degradation pathways in aqueous solutions.
-
Hydrolysis: Certain peptide bonds, particularly those involving Aspartic acid (Asp), are prone to cleavage.[20][21]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can hydrolyze to form Asp and Glu, which can alter the peptide's properties.[20][21] This process is accelerated at higher pH and temperatures.[20]
-
Oxidation: Residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[3][20][21] If your peptide contains these residues, consider preparing solutions in degassed, oxygen-free buffers.[16]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions |
| Lyophilized | Short-term (weeks) | 4°C | Dark, dry |
| Lyophilized | Long-term (months to years) | -20°C to -80°C | Dark, dry, tightly sealed[4][5][8][22] |
| In Solution | Short-term (days) | 4°C | Sterile, pH 5-6 buffer |
| In Solution | Long-term (weeks) | -20°C to -80°C | Aliquoted, sterile, pH 5-6 buffer[2][6] |
Table 2: Initial Solvent Selection Guide Based on Peptide Properties
| Peptide Type | Net Charge | Recommended First Solvent | Alternative Solvents |
| Basic | Positive | Sterile Distilled Water[13] | 10-30% Acetic Acid[13][14] |
| Acidic | Negative | Sterile Distilled Water[13] | 0.1M Ammonium Bicarbonate |
| Neutral / Hydrophobic | Zero | DMSO, DMF, Acetonitrile[13][15] | (Followed by dilution in aqueous buffer) |
Experimental Protocols
Protocol 1: General Peptide Reconstitution
-
Equilibrate: Remove the peptide vial from cold storage and allow it to sit in a desiccator at room temperature for at least 30 minutes before opening.[4][5][9]
-
Centrifuge: Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all lyophilized powder is at the bottom.[4][5]
-
Prepare Solvent: Based on the peptide's properties (see Table 2), prepare the chosen sterile solvent.[19]
-
Add Solvent: Using a sterile syringe or pipette, slowly inject the solvent down the side of the vial to avoid foaming.[14]
-
Dissolve: Gently swirl or vortex the vial to mix.[23] Avoid vigorous shaking, which can cause aggregation or denaturation.[19][23] Let the vial sit for several minutes to allow for passive dissolution.[14]
-
Inspect: Visually inspect the solution for clarity. A properly solubilized peptide will result in a clear, particle-free solution.[15][19]
-
Aliquot and Store: If not for immediate use, aliquot the stock solution into single-use, tightly capped vials and store at -20°C or below.[2][9]
Protocol 2: Solubility Testing for a Novel Peptide
-
Weigh a Small Amount: Before dissolving the entire sample, it is highly advisable to test the solubility on a small portion of the peptide.[1][2][13]
-
Trial 1 (Water): Add a small volume of sterile, distilled water. Vortex and observe.
-
Trial 2 (Acidic/Basic Buffer): If insoluble in water, lyophilize to remove the water.[1][2] Based on the calculated net charge, try an appropriate acidic or basic buffer (see Table 2).
-
Trial 3 (Organic Solvent): If the peptide is still insoluble, it is likely hydrophobic. Lyophilize again to remove the aqueous buffer. Add a minimal amount of an organic solvent (e.g., DMSO) to dissolve the peptide, then slowly add this concentrated solution dropwise into a stirring aqueous buffer to the desired final concentration.[4][5]
-
Observe for Precipitation: If the solution becomes turbid upon dilution, the limit of solubility has been reached.[4][5]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 11. abcepta.com [abcepta.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. genscript.com [genscript.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. How to reconstitute my peptide [biosyn.com]
- 17. biorbyt.com [biorbyt.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. jpt.com [jpt.com]
- 20. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 21. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 22. verifiedpeptides.com [verifiedpeptides.com]
- 23. omizzur.com [omizzur.com]
potential off-target effects of Swelyyplranl-NH2
Technical Support Center: Swelyyplranl-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of the synthetic peptide, this compound. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide designed as a selective agonist for the G-protein coupled receptor, Neuropeptide Receptor Type-A (NPRA). Its primary intended effect is to stimulate the cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.
Q2: What are the known off-target interactions of this compound?
A2: While designed for NPRA, this compound has shown some cross-reactivity with the related Neuropeptide Receptor Type-B (NPRB) at higher concentrations. Additionally, in vitro assays have indicated potential weak inhibition of the protease, Chymotrypsin.
Q3: My cells are showing an unexpected increase in intracellular calcium levels after treatment with this compound. What could be the cause?
A3: This is a known issue that can arise from off-target activation of NPRB. While the primary target, NPRA, signals through cGMP, NPRB activation can, in some cell types, lead to the mobilization of intracellular calcium stores. We recommend performing a concentration-response curve to determine if this effect is occurring at concentrations significantly higher than the EC50 for NPRA activation.
Q4: I am observing rapid degradation of this compound in my cell culture media. Is this expected?
A4: this compound is a peptide and is susceptible to degradation by proteases present in serum-containing media. If you are experiencing rapid degradation, consider using serum-free media or supplementing your media with a broad-spectrum protease inhibitor cocktail.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response in Different Cell Lines
-
Problem: You observe a potent response to this compound in one cell line, but a weak or absent response in another, even though both are reported to express the target receptor, NPRA.
-
Possible Cause 1: Variable Receptor Expression Levels: The expression level of NPRA can vary significantly between cell lines.
-
Troubleshooting Steps:
-
Quantify the expression of NPRA in your cell lines using qPCR or Western blot.
-
Correlate the receptor expression level with the observed EC50 for this compound.
-
-
Possible Cause 2: Presence of Off-Target Receptors: The non-responding cell line may have high expression of NPRB, which can lead to conflicting downstream signals at higher concentrations of this compound.
-
Troubleshooting Steps:
-
Perform a competitive binding assay using a selective NPRB antagonist to see if the unexpected response is blocked.
-
Test a lower concentration range of this compound to minimize off-target activation.
-
Issue 2: Unexpected Cytotoxicity at High Concentrations
-
Problem: You are observing a decrease in cell viability in your assays at concentrations of this compound above 10 µM.
-
Possible Cause: This may be due to off-target effects unrelated to NPRA or NPRB activation, or potential peptide aggregation at high concentrations.
-
Troubleshooting Steps:
-
Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) to confirm the cytotoxic concentration range.
-
Visually inspect the this compound stock solution for any signs of precipitation.
-
Test a structurally unrelated control peptide to rule out non-specific effects of high peptide concentrations.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Target | Binding Affinity (Ki) [nM] | Assay Type |
| NPRA (Primary Target) | 5.2 ± 0.8 | Radioligand Competition |
| NPRB (Off-Target) | 158.4 ± 12.3 | Radioligand Competition |
Table 2: Functional Potency of this compound
| Target | Functional Readout | EC50 / IC50 [nM] |
| NPRA | cGMP Accumulation | 12.5 ± 2.1 |
| NPRB | Calcium Mobilization | 450.7 ± 35.9 |
| Chymotrypsin | Enzyme Inhibition | 2300 ± 150 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation: Prepare cell membranes from cells overexpressing either NPRA or NPRB.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (10-20 µg protein)
-
25 µL of a radiolabeled ligand (e.g., ¹²⁵I-labeled atrial natriuretic peptide for NPRA) at a concentration near its Kd.
-
25 µL of varying concentrations of this compound or a known competitor (for standard curve).
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filter plate and wash three times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cGMP Accumulation Assay
-
Cell Plating: Plate cells expressing NPRA in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes.
-
Stimulation: Add varying concentrations of this compound and incubate for 15 minutes at 37°C.
-
Lysis: Lyse the cells using the buffer provided in a commercial cGMP ELISA kit.
-
Detection: Quantify the intracellular cGMP levels according to the manufacturer's instructions for the ELISA kit.
-
Data Analysis: Plot the cGMP concentration against the log of the this compound concentration to determine the EC50.
Visualizations
Caption: Intended signaling pathway of this compound via NPRA.
Caption: Potential off-target signaling of this compound via NPRB.
Caption: Troubleshooting workflow for unexpected experimental results.
optimizing Swelyyplranl-NH2 incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Swelyyplranl-NH2, a potent E-cadherin and N-cadherin antagonist. Below you will find frequently asked questions and troubleshooting guides to ensure maximal efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that functions as an antagonist of E-cadherin and N-cadherin.[1][2] Cadherins are crucial cell-cell adhesion molecules. By blocking their function, this compound can inhibit cell aggregation and increase the permeability of epithelial and endothelial barriers.[1][2] This makes it a valuable tool for studies involving cell migration, tissue engineering, and drug delivery.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be kept at -80°C, where it is stable for up to 6 months.[1] For short-term use, it can be stored at -20°C for up to one month.[1] It is important to keep the peptide sealed and protected from moisture and light.[1]
Q3: What is the optimal incubation time for this compound to achieve maximum effect?
A3: The optimal incubation time is highly dependent on the specific cell type, experimental conditions, and desired outcome. While there is no single universal time, a typical starting point for in vitro cell-based assays is between 2 to 24 hours. For some applications, shorter (1-2 hours) or longer (overnight) incubation times may be necessary to observe the desired biological effect.[3][4] It is strongly recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q4: At what concentration should I use this compound?
A4: The effective concentration of this compound can vary. The reported IC50 values for inhibiting phage clone binding to E-cadherin and N-cadherin are 0.7 µM and 0.09 µM, respectively.[1][2] For cell-based assays, a starting concentration range of 1 µM to 10 µM is generally recommended. A dose-response experiment is crucial to identify the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after incubation | 1. Suboptimal Incubation Time: The incubation period may be too short for the biological effect to manifest. 2. Incorrect Concentration: The concentration of the peptide may be too low. 3. Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. 4. Cell Health: The cells may not be healthy or at the optimal confluency. | 1. Perform a time-course experiment, testing a range of incubation times (e.g., 2, 6, 12, 24, and 48 hours). 2. Conduct a dose-response experiment with a broader concentration range (e.g., 0.1 µM to 50 µM). 3. Ensure the peptide has been stored at the correct temperature and handled according to the guidelines. 4. Check cell viability and ensure they are in the logarithmic growth phase. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting the peptide or other reagents. 3. Edge Effects in Plates: Wells on the edge of a culture plate can behave differently due to temperature and humidity gradients. | 1. Ensure a homogenous cell suspension and careful seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for critical experiments. |
| Unexpected cell toxicity | 1. High Peptide Concentration: The concentration of this compound may be too high for the specific cell line. 2. Solvent Toxicity: The solvent used to dissolve the peptide may be causing toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various peptide concentrations. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Cell Seeding: Plate your cells of interest in a 24-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a cell culture medium to the desired final concentration.
-
Incubation: Treat the cells with this compound. Incubate separate sets of wells for varying durations (e.g., 2, 6, 12, 24, and 48 hours).
-
Assay: At each time point, perform the relevant assay to measure the desired effect (e.g., cell aggregation assay, permeability assay, or western blot for downstream signaling molecules).
-
Analysis: Analyze the results to identify the incubation time that yields the maximal desired effect with minimal off-target effects.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of this compound in a cell culture medium, covering a broad concentration range (e.g., 0.01 µM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of the peptide.
-
Incubation: Incubate the cells for the optimal time determined in Protocol 1.
-
Assay and Analysis: Perform the relevant assay and plot the response against the peptide concentration to determine the EC50 or IC50 value.
Visualizations
Caption: this compound inhibits E/N-cadherin, disrupting cell adhesion.
References
Technical Support Center: Assessing Peptide-NH2 Cytotoxicity
This guide provides technical support for researchers evaluating the cytotoxic effects of novel peptide amides, exemplified by "Swelyyplranl-NH2," in various cell lines. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Peptide-NH2 has low solubility in aqueous solutions. How should I prepare my stock solution?
A1: For hydrophobic peptides, initial dissolution in a small amount of a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. Subsequently, dilute this stock solution with your cell culture medium to the final working concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤0.5% v/v for DMSO). Always include a solvent control in your experiments to account for any effects of the solvent itself.
Q2: What is the recommended concentration range for initial cytotoxicity screening of a new Peptide-NH2?
A2: For a novel peptide with unknown activity, a broad concentration range is advisable for initial screening. We recommend a logarithmic or semi-logarithmic series of concentrations, for example, from 0.1 µM to 100 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This range allows for the determination of an IC50 (half-maximal inhibitory concentration) value if the peptide is potent.
Q3: How long should I incubate the cells with the Peptide-NH2?
A3: The optimal incubation time depends on the peptide's mechanism of action. A common starting point is to assess cytotoxicity at 24, 48, and 72 hours. Short-term incubations (2-6 hours) may be relevant for rapidly acting peptides, while longer incubations can reveal effects on cell proliferation.
Q4: Which cell lines should I use for my cytotoxicity assessment?
A4: The choice of cell lines should be guided by your research question. It is common practice to use both cancerous and non-cancerous (e.g., primary cells or immortalized non-tumorigenic lines) cell lines to assess for cancer-specific cytotoxicity. Using a panel of cell lines from different tissues of origin can also provide a broader understanding of the peptide's activity.
Q5: Can the peptide's amide group interfere with standard cytotoxicity assays?
A5: Generally, the C-terminal amide group is stable and does not directly interfere with common assay chemistries like MTT reduction or LDH activity. However, if your peptide is suspected to alter cellular metabolic or redox states, it is crucial to validate your results with a secondary assay that uses a different detection principle (e.g., a membrane integrity assay like LDH release to complement a metabolic assay like MTT).
Troubleshooting Guides
Issue 1: High variability between replicate wells in my MTT assay.
-
Question: I am observing significant standard deviations in my MTT assay results when testing Peptide-NH2. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.
-
Peptide Precipitation: At higher concentrations, your peptide may be precipitating out of the culture medium. Visually inspect the wells under a microscope before adding the MTT reagent. If precipitation is observed, consider using a different solvent or lowering the highest concentration.
-
Incomplete MTT Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Extend the solubilization time or increase mixing.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the peptide and media components, affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Issue 2: My positive control for apoptosis (e.g., Staurosporine) works, but Peptide-NH2 shows no effect in my Annexin V/PI assay.
-
Question: The Annexin V/PI assay indicates my peptide is not inducing apoptosis, even at concentrations that reduce viability in the MTT assay. Why?
-
Answer:
-
Different Mechanism of Action: The peptide might be inducing a non-apoptotic form of cell death, such as necrosis or autophagy, or it may be cytostatic (inhibiting proliferation) rather than cytotoxic. Consider performing an LDH assay to measure necrosis.
-
Incorrect Timing: The time point chosen for the Annexin V assay may be too early or too late to detect the peak apoptotic population. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal window.
-
Assay Interference: While rare, the peptide could potentially interfere with Annexin V binding to phosphatidylserine. If suspected, use an orthogonal method to confirm apoptosis, such as a caspase activity assay (e.g., Caspase-3/7).
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of Peptide-NH2 in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include wells for untreated cells (negative control) and solvent control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100%.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In parallel, prepare wells for a maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity as: ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100%.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: IC50 Values of Peptide-NH2 in Various Cell Lines after 48h Treatment
| Cell Line | Type | IC50 (µM) | 95% Confidence Interval |
| HeLa | Cervical Cancer | 15.2 | 12.5 - 18.1 |
| A549 | Lung Cancer | 32.5 | 28.9 - 36.7 |
| MCF-7 | Breast Cancer | 21.8 | 19.3 - 24.6 |
| HEK293 | Normal Kidney | > 100 | N/A |
Table 2: Percentage of Apoptotic vs. Necrotic Cells after 24h Treatment with Peptide-NH2 (at IC50 concentration)
| Cell Line | Treatment | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| HeLa | Untreated | 3.1 ± 0.8 | 1.5 ± 0.4 |
| Peptide-NH2 | 25.4 ± 2.1 | 10.2 ± 1.5 | |
| A549 | Untreated | 2.5 ± 0.5 | 1.1 ± 0.3 |
| Peptide-NH2 | 18.9 ± 1.9 | 8.7 ± 1.1 |
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to cytotoxicity assessment.
Caption: General experimental workflow for assessing peptide cytotoxicity.
how to prevent degradation of Swelyyplranl-NH2 in solution
This technical support center provides guidance on preventing the degradation of peptides in solution, with a focus on novel or uncharacterized sequences like "Swelyyplranl-NH2". The principles and protocols outlined here are based on established knowledge of peptide chemistry and are broadly applicable to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for peptide degradation in solution?
Peptides in solution can degrade through two main pathways: chemical and physical instability.[1]
-
Chemical Instability: This involves the breaking or formation of covalent bonds, leading to new chemical entities. Common chemical degradation routes include:
-
Hydrolysis: Cleavage of the peptide backbone or modification of amino acid side chains by water. This is often catalyzed by acidic or basic conditions.[1][2] Specific types of hydrolysis include deamidation (especially of asparagine and glutamine residues) and aspartate isomerization.[1]
-
Oxidation: The modification of amino acid residues, particularly cysteine (Cys), methionine (Met), tryptophan (Trp), histidine (His), and tyrosine (Tyr), by oxygen or other oxidizing agents.[2][3] This can be accelerated by factors like higher pH, temperature, and the presence of metal ions.[4]
-
Racemization: The conversion of an L-amino acid to a mixture of L- and D-isomers, which can affect the peptide's biological activity. This is more common at higher pH.[2][5]
-
β-elimination: This degradation pathway can occur with amino acids like cysteine, serine, threonine, phenylalanine, and tyrosine, especially under alkaline conditions.[3][5]
-
-
Physical Instability: This involves changes in the peptide's three-dimensional structure or its interactions with surfaces, without altering its chemical composition. Common physical instability issues include:
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can reduce their bioactivity and cause precipitation.[2][5][6]
-
Adsorption: Peptides can stick to the surfaces of storage containers, such as glass or plastic vials, leading to a loss of active material.[2]
-
Precipitation: This can result from aggregation or poor solubility of the peptide in a given solvent.
-
Q2: How should I store my peptide to ensure its stability?
For maximum stability, peptides should be stored in a lyophilized (freeze-dried) state at low temperatures, ideally at -20°C or -80°C.[2][7] Lyophilized peptides are significantly more stable than peptides in solution.[2] When handling lyophilized peptides, it is crucial to prevent moisture absorption by allowing the container to equilibrate to room temperature before opening.[7][8]
Once a peptide is in solution, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7][8] For short-term storage of a few days, refrigeration at 4°C may be acceptable, but freezing is recommended for longer periods.[9]
Q3: What is the best solvent for my peptide?
There is no universal solvent for all peptides.[7] The choice of solvent depends on the peptide's amino acid composition and polarity. A general strategy is to start with sterile, purified water. If the peptide is not soluble, sonication can help. For basic peptides, adding a small amount of dilute acetic acid (0.1%) can improve solubility, while for acidic peptides, dilute ammonium bicarbonate (0.1%) can be used.[9] If you must use an organic solvent like DMSO, DMF, or acetonitrile for very hydrophobic peptides, it is advisable to prepare a concentrated stock solution and then dilute it with your aqueous buffer.
Q4: How does pH affect the stability of my peptide in solution?
pH is a critical factor influencing peptide stability.[4] Extreme pH values (both acidic and basic) can accelerate hydrolysis of the peptide backbone.[2] A pH range of 5-6 is generally recommended for storing peptide solutions to prolong their shelf life.[7][8] It is also important to avoid prolonged exposure to a pH greater than 8, as this can promote deamidation, racemization, and oxidation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity over time | Chemical degradation (e.g., hydrolysis, oxidation) | Store the peptide as a lyophilized powder at -20°C or -80°C.[2] Prepare fresh solutions for each experiment or store solutions in single-use aliquots at -80°C.[7] Use sterile buffers with a pH between 5 and 6.[7][8] If the peptide contains susceptible residues like Cys or Met, consider deoxygenating the buffer by purging with nitrogen or argon.[8] |
| Precipitate forms in the solution | Aggregation or poor solubility | Ensure the peptide is fully dissolved before use. You can try gentle vortexing or sonication. If solubility is an issue, consider changing the solvent or adjusting the pH.[9] Peptide concentration can also be a factor; try working with more dilute solutions.[5][6] |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling | Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[7][8] Before use, allow frozen aliquots to thaw slowly on ice. Ensure all buffers and solvents are of high purity and sterile to prevent enzymatic degradation. |
| Peptide solution changes color | Oxidation or other chemical reactions | Protect the peptide solution from light by using amber vials or wrapping the container in foil.[8] Minimize the exposure of the solution to atmospheric oxygen.[2] |
Experimental Protocols
Protocol: Assessing Peptide Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for monitoring the degradation of a peptide in solution over time.
Objective: To quantify the percentage of intact peptide remaining in a solution under specific storage conditions.
Materials:
-
Lyophilized peptide (e.g., this compound)
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate buffer, pH 5-7)
-
RP-HPLC system with a C18 column and UV detector
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Peptide Stock Solution:
-
Carefully weigh a precise amount of the lyophilized peptide.
-
Dissolve the peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL). Ensure the peptide is completely dissolved.
-
-
Incubation:
-
Aliquot the peptide stock solution into several autosampler vials.
-
Store the vials at the desired temperature(s) for the stability study (e.g., 4°C, 25°C, 40°C).
-
Designate one vial as the "time zero" (T0) sample.
-
-
HPLC Analysis:
-
Time Zero (T0) Analysis: Immediately inject the T0 sample onto the RP-HPLC system.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each temperature condition and inject it into the HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the T0 sample using the following formula: % Remaining Peptide = (Peak Area at Time Tx / Peak Area at Time T0) * 100
-
Plot the percentage of remaining peptide against time for each storage condition.
-
Data Presentation
Table 1: Influence of Storage Conditions on Peptide Stability (Illustrative Data)
| Condition | Parameter | Effect on Stability | Recommendation |
| Temperature | -80°C | High stability | Recommended for long-term storage of lyophilized peptide and solutions.[7] |
| -20°C | Good stability | Suitable for long-term storage.[7] | |
| 4°C | Moderate stability | Acceptable for short-term storage of solutions (days).[9] | |
| Room Temp (25°C) | Low stability | Not recommended for storage. | |
| pH | 3-4 | Potential for acid hydrolysis.[1] | Avoid if possible, unless required for solubility. |
| 5-6 | Generally optimal stability.[7][8] | Recommended for peptide solutions. | |
| 7-8 | Increased risk of deamidation and oxidation. | Use with caution and for short periods. | |
| >8 | High risk of deamidation, racemization, and β-elimination.[5] | Avoid prolonged exposure.[7] | |
| Light Exposure | Ambient Light | Can induce photo-oxidation.[4] | Store in amber vials or protect from light.[8] |
| Oxygen Exposure | Atmospheric Oxygen | Can cause oxidation of susceptible residues.[2] | Minimize headspace in vials; consider purging with inert gas.[8] |
Visualizations
Caption: Common degradation pathways for peptides in solution.
Caption: Workflow for assessing peptide stability using RP-HPLC.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptidesystems.com [peptidesystems.com]
- 9. peptide.com [peptide.com]
addressing variability in Swelyyplranl-NH2 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes involving Swelyyplranl-NH2. The following information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between experimental replicates. What are the common causes for this?
Inconsistent results with peptide experiments can stem from several factors. One of the primary sources of variability is improper handling and storage of the peptide.[1] Peptides are susceptible to degradation if exposed to light, moisture, or incorrect temperatures.[1] Repeated freeze-thaw cycles can also compromise the integrity of the peptide, leading to inconsistent bioactivity.[2] Additionally, inaccuracies in peptide reconstitution and dosing can significantly impact experimental outcomes.[1] Variations in the concentration of the peptide solution due to pipetting errors or improper dissolution can lead to significant differences between replicates.
Q2: The observed bioactivity of this compound is lower than expected. What could be the issue?
Low bioactivity can be attributed to several factors, starting with the quality of the peptide itself. Using low-purity peptides can introduce contaminants that may interfere with the biological activity of this compound, leading to skewed results.[1] It is crucial to use peptides from reputable suppliers who provide a certificate of analysis (COA) with purity data. Another common cause is peptide degradation due to improper storage.[1][2] Storing lyophilized peptides at -20°C or lower and avoiding repeated freeze-thaw cycles is essential.[1] Finally, the solubility of the peptide can be a significant factor. If this compound is not fully dissolved, the actual concentration in your assay will be lower than calculated, resulting in reduced bioactivity.
Q3: this compound is difficult to dissolve. What is the recommended procedure for solubilization?
Peptide solubility is a common challenge in experimental settings.[2] The difficulty in dissolving a peptide is often related to its amino acid sequence, with hydrophobic peptides being particularly prone to aggregation.[3] For a novel peptide like this compound, it is recommended to first consult its solubility profile, if available. If not, a systematic approach should be taken. Start by attempting to dissolve a small amount of the peptide in sterile, distilled water. If it does not dissolve, sonication can be helpful. If the peptide remains insoluble, the addition of a small amount of a suitable organic solvent, such as DMSO or DMF, may be necessary. For acidic or basic peptides, adjusting the pH of the buffer can also improve solubility. It is crucial to ensure that the chosen solvent is compatible with your experimental assay and does not interfere with the results.
Q4: Can impurities in the peptide preparation affect our experimental results?
Yes, impurities can significantly impact experimental outcomes.[3] Impurities can arise from the synthesis process and may include truncated or modified peptide sequences.[2] These impurities can have their own biological activities, potentially leading to off-target effects or competitive inhibition. Trifluoroacetic acid (TFA), often used in peptide purification, can also be present as a contaminant and has been shown to inhibit cell proliferation in some assays.[4] Therefore, using highly purified peptide is essential for obtaining reliable and reproducible data.
Troubleshooting Guide
Table 1: Common Sources of Variability in Peptide Experiments
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | Improper peptide storage and handling (e.g., repeated freeze-thaw cycles).[1][2] | Aliquot the peptide solution upon reconstitution to minimize freeze-thaw cycles. Store lyophilized peptide at -20°C or colder.[1] |
| Inaccurate pipetting or dilution. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. | |
| Contamination of reagents or cell cultures. | Use sterile techniques and regularly test cell cultures for contamination. | |
| Low Bioactivity | Low peptide purity.[1] | Use high-purity peptide (≥95%) and always review the certificate of analysis. |
| Peptide degradation.[1] | Store the peptide under recommended conditions and avoid exposure to light and moisture.[1] | |
| Poor peptide solubility.[2] | Test different solvents and pH conditions to ensure complete dissolution of the peptide. | |
| High Background Signal | Non-specific binding of the peptide. | Include appropriate controls, such as a scrambled peptide sequence, to assess non-specific effects. |
| Assay interference from solvents. | Ensure the solvent used to dissolve the peptide does not interfere with the assay by running a solvent-only control. | |
| Poor Reproducibility | Variability in experimental conditions. | Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
| Lot-to-lot variability of the peptide. | If possible, purchase a single, large batch of the peptide for a series of experiments. |
Experimental Protocols
Detailed Methodology: Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the bioactivity of this compound in a cell-based assay.
1. Peptide Preparation and Reconstitution:
- Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.
- Reconstitute the peptide in a small volume of sterile, nuclease-free water or a recommended solvent to create a concentrated stock solution (e.g., 10 mM).
- Gently vortex or sonicate to ensure complete dissolution.
- Aliquot the stock solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding:
- Culture the target cell line under recommended conditions (e.g., specific media, temperature, CO2 levels).
- Harvest cells during the logarithmic growth phase.
- Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
3. Peptide Treatment:
- On the day of the experiment, thaw an aliquot of the this compound stock solution.
- Prepare a series of dilutions of the peptide in the appropriate cell culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Include appropriate controls: a vehicle control (medium with the same amount of solvent used to dissolve the peptide) and a negative control (untreated cells).
4. Incubation and Assay:
- Incubate the cells with the peptide for the desired duration.
- Following incubation, perform the specific assay to measure the biological response (e.g., cell viability assay, reporter gene assay, or analysis of protein expression).
5. Data Analysis:
- Collect and analyze the data according to the assay manufacturer's instructions.
- Plot the dose-response curve to determine the EC50 or IC50 of this compound.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Recommended experimental workflow for peptide handling.
Caption: Logical workflow for troubleshooting unexpected results.
References
quality control and purity assessment of synthetic Swelyyplranl-NH2
Technical Support Center: Swelyyplranl-NH2
Disclaimer: "this compound" is not a recognized peptide in publicly available scientific literature. This guide is based on established principles and common practices for the quality control and purity assessment of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity level for my synthetic this compound?
A1: The required purity level depends heavily on your specific application.[1]
-
>70% (Crude): Generally suitable for high-throughput screening or antibody generation.
-
>85%: Recommended for non-quantitative biological assays, such as enzyme-substrate studies or epitope mapping.[1]
-
>95%: Necessary for most quantitative in vitro assays, including receptor-ligand binding studies and cell-based assays.[1]
-
>98%: Considered essential for in vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), and use as an analytical standard.[1]
Q2: My peptide was delivered as a lyophilized powder. How do I determine the actual peptide content?
A2: Lyophilized peptides are typically 60-80% net peptide content by weight due to the presence of counterions (like TFA from HPLC purification) and bound water.[2] The gross weight is not the net peptide weight. To determine the precise amount of peptide, a quantitative Amino Acid Analysis (AAA) is the most reliable method.[2][3]
Q3: What are the common impurities found in synthetic peptides like this compound?
A3: Impurities often arise during synthesis and cleavage.[3] Common impurities include:
-
Truncated or Deletion Sequences: Shorter peptides missing one or more amino acids.[3][4]
-
Incompletely Deprotected Sequences: Peptides with protecting groups still attached to amino acid side chains.[3]
-
Products of Side Reactions: Modifications such as oxidation (especially of Methionine) or aspartimide formation.[1][5]
-
Residual Solvents and Reagents: Traces of chemicals used during synthesis, such as Trifluoroacetic Acid (TFA) or Acetonitrile (ACN).[2][6]
Q4: The mass spectrometry (MS) data shows a mass that is different from the theoretical mass of this compound. What could be the reason?
A4: Several factors can cause a discrepancy between the observed and theoretical mass:
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., Na+, K+) present in the sample.
-
Oxidation: If your peptide sequence contains oxidation-prone residues like Methionine or Cysteine, the observed mass may increase by 16 Da (or multiples of 16) per oxidation event.
-
Incomplete Removal of Protecting Groups: Residual protecting groups from synthesis will increase the observed molecular weight.
-
Incorrect Ionization State: Ensure you are looking at the correct charge state (e.g., [M+H]+, [M+2H]2+). The mass spectrometer measures the mass-to-charge ratio (m/z).[7]
Q5: My this compound peptide has low solubility. What can I do?
A5: Peptide solubility is sequence-dependent. First, try common solvents like sterile water, PBS, or a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer. If solubility remains an issue, sonication can help break up aggregates. For very hydrophobic peptides, solvents containing formic acid or hexafluoroisopropanol (HFIP) may be necessary, but check for compatibility with your experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quality control analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity on HPLC Chromatogram | 1. Suboptimal Synthesis: Inefficient coupling or deprotection steps during synthesis.[8] 2. Peptide Aggregation: Hydrophobic sequences can aggregate, leading to poor separation.[9][10] 3. Degradation: The peptide may be unstable under the storage or handling conditions. | 1. Review Synthesis Protocol: If synthesizing in-house, consider double coupling difficult residues (e.g., Pro, Arg) or using specialized reagents.[8] 2. Optimize HPLC Method: Modify the gradient, flow rate, or mobile phase composition. Use a different column (e.g., C8 instead of C18).[11][12] 3. Check Storage: Ensure the peptide is stored at -20°C or -80°C and protected from moisture. |
| Multiple Peaks in Mass Spectrum | 1. Contamination: The sample may be contaminated with other peptides or impurities. 2. Fragmentation: The peptide may be fragmenting in the mass spectrometer source. 3. Presence of Deletion Sequences: Impurities from synthesis that are very similar to the target peptide.[4] | 1. Re-purify the Sample: Perform an additional round of HPLC purification.[13] 2. Optimize MS Settings: Use "softer" ionization settings to minimize in-source fragmentation. 3. Analyze HPLC Fractions: Collect the main peak from HPLC and re-run MS to confirm the identity of the primary product. |
| No Peak in HPLC Chromatogram | 1. Insolubility: The peptide is not dissolved in the injection solvent. 2. Adsorption: The peptide is sticking to vials or the HPLC column. 3. Incorrect Detection Wavelength: The wavelength is not optimal for detecting the peptide bond. | 1. Test Different Solvents: Try dissolving the peptide in a small amount of organic solvent (like ACN or DMSO) before diluting. 2. Passivate System: Use low-adsorption vials. Flush the HPLC system with a strong solvent. 3. Set Wavelength to 215-220 nm: This range is optimal for detecting the peptide backbone.[3][14] |
| Amino Acid Analysis (AAA) results do not match the expected amino acid ratios. | 1. Incomplete Hydrolysis: Some peptide bonds (e.g., between hydrophobic residues) are difficult to cleave. 2. Amino Acid Degradation: Certain amino acids (e.g., Trp, Cys) can be degraded by the acid hydrolysis conditions.[15] 3. Presence of Impurities: Impurities contribute to the amino acid pool, skewing the results.[16] | 1. Extend Hydrolysis Time: Increase the duration of the acid hydrolysis step. 2. Use Additives: Add scavengers like phenol to protect sensitive residues during hydrolysis. 3. Correlate with Purity Data: Ensure the AAA is performed on a highly purified sample (>95%).[16] |
Key Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for determining the purity of this compound. RP-HPLC separates peptides based on their hydrophobicity.[3][11]
-
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[14]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Sample: this compound dissolved in Mobile Phase A (or a suitable solvent) at ~1 mg/mL.
-
-
Method:
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject 10-20 µL of the peptide solution.
-
Elution: Run a linear gradient. A common starting gradient is 5% to 65% Mobile Phase B over 30 minutes.[12]
-
Detection: Monitor the elution profile at a wavelength of 215-220 nm.[14]
-
Analysis: Calculate purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[11]
-
Mass Spectrometry (MS) for Identity Confirmation
This protocol confirms that the synthesized peptide has the correct molecular weight. ESI-MS or MALDI-TOF are commonly used.[2][3]
-
Materials:
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
HPLC-purified peptide sample
-
For MALDI-TOF: Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
-
Method (ESI-MS Example):
-
Sample Preparation: Dilute the peptide sample to approximately 10-50 µM in a solution of 50:50 water/acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer via a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Analysis: Deconvolute the resulting spectrum (if multiple charge states are present) to determine the monoisotopic mass. Compare this experimental mass to the calculated theoretical mass of this compound.
-
Quantitative Amino Acid Analysis (AAA)
This protocol determines the net peptide content and confirms the amino acid composition.[3][17]
-
Materials:
-
Hydrolysis tubes
-
6 M HCl with 1% phenol
-
Amino acid analyzer or HPLC with a derivatization kit (e.g., AccQ-Tag™)[2]
-
Known concentration of a standard amino acid mixture
-
-
Method:
-
Hydrolysis: Place a precisely weighed amount of the lyophilized peptide into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to break the peptide into its constituent amino acids.[15]
-
Derivatization: After hydrolysis, evaporate the acid. Re-dissolve the amino acid mixture and derivatize the amino acids using a reagent (e.g., PITC or AccQ-Tag™) that allows for UV or fluorescence detection.[18]
-
Chromatography: Separate the derivatized amino acids using ion-exchange chromatography or RP-HPLC.[3][15]
-
Quantification: Identify and quantify each amino acid by comparing its peak area to the corresponding peak in the amino acid standard of known concentration.[17]
-
Analysis: Calculate the molar ratios of the amino acids to confirm the peptide's composition. Calculate the net peptide content by comparing the total measured amino acid quantity to the initial gross weight of the lyophilized powder.[2]
-
Visualizations
Workflow and Decision-Making Diagrams
Caption: General Quality Control Workflow for this compound.
Caption: Troubleshooting Logic for Common QC Issues.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. biotage.com [biotage.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pcl.tamu.edu [pcl.tamu.edu]
- 18. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
overcoming challenges in replicating Swelyyplranl-NH2 experiments
Technical Support Center: Swelyyplranl-NH2
Welcome to the technical resource center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in successfully replicating and building upon experiments involving this novel peptide.
Frequently Asked Questions (FAQs)
1. What is the primary cause of low yield during the synthesis of this compound?
Low synthesis yield is often attributed to the peptide's complex sequence, which includes hydrophobic residues (W, L, Y, P) and a C-terminal amide. These features can lead to aggregation on the resin during solid-phase peptide synthesis (SPPS), hindering coupling efficiency.[1][2] To mitigate this, consider using pseudo-proline dipeptides at key positions, employing microwave-assisted synthesis to reduce aggregation, or dividing the sequence into shorter fragments for separate synthesis and later ligation.[1]
2. My purified this compound peptide has poor solubility in aqueous buffers. How can I dissolve it for cell-based assays?
The high hydrophobicity of this compound makes it poorly soluble in aqueous solutions.[3] The recommended approach is to first dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[4][5] For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[4] If solubility issues persist, sonication can help break up aggregates.[3]
3. I am observing high variability in my bioassay results. What are the potential sources of this inconsistency?
Variability in bioassays can stem from several factors:
-
Peptide Aggregation: Poorly solubilized peptide can lead to inconsistent effective concentrations. Ensure the peptide is fully dissolved before use.
-
Improper Storage: Peptides should be stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6]
-
Oxidation: The tryptophan (Trp) residue in the sequence is susceptible to oxidation, which can reduce peptide activity.[6] Prepare solutions using degassed buffers and consider working in an anaerobic chamber for highly sensitive experiments.[6]
-
Inaccurate Concentration: Ensure you are calculating the concentration based on the net peptide content, not the gross weight of the lyophilized powder, which can contain counter-ions and water.[6]
4. The trifluoroacetic acid (TFA) from HPLC purification seems to be affecting my cells. What can I do?
TFA, a common ion-pairing agent in reverse-phase HPLC, can be cytotoxic and alter the pH of your experimental media, leading to unreliable results.[6] It is crucial to perform a salt exchange step after purification. This can be achieved by re-lyophilizing the peptide from a dilute HCl solution or by using a desalting column.
Troubleshooting Guides
Problem 1: Low Purity or Multiple Peaks in HPLC Chromatogram
-
Question: My analytical HPLC of crude this compound shows low purity of the target peak and several closely eluting impurity peaks. How can I optimize the purification?
-
Answer: This issue often arises from incomplete coupling reactions during synthesis or the formation of deletion sequences.[1] Optimizing the HPLC method is key for separating these impurities.
-
Adjust the Gradient: For hydrophobic peptides, a shallow gradient of acetonitrile (ACN) in water (with 0.1% TFA) is often effective.[7][8] Start with a gradient screening to find the optimal elution window (e.g., 35-50% ACN).[7]
-
Change the Column: If a standard C18 column does not provide adequate separation, consider a C8 or phenyl-hexyl column, which have different selectivities for hydrophobic compounds.[9]
-
Increase Column Temperature: Running the separation at a higher temperature (e.g., 40-60°C) can improve peak shape and resolution for some peptides.[8]
-
Problem 2: No Signal or Low Signal in the Cell-Based Signaling Assay
-
Question: I am not observing any downstream signaling (e.g., calcium flux, cAMP inhibition) after applying this compound to my cells. What should I check?
-
Answer: A lack of signal can be due to issues with the peptide itself, the cells, or the assay protocol.
-
Verify Peptide Activity: Confirm the integrity of your peptide stock via mass spectrometry to ensure it has not degraded. Check for oxidation of the Trp residue.[6]
-
Confirm Receptor Expression: Ensure your cell line expresses the target receptor for this compound at sufficient levels using techniques like qPCR or western blotting.
-
Check for Antagonism: In some systems, a ligand can act as an antagonist.[10] Consider running an experiment where you co-administer this compound with a known agonist for the target receptor to check for inhibitory effects.
-
Cell Permeability: If the target receptor is intracellular, the peptide may not be penetrating the cell membrane. While less common for signaling peptides, this can be a factor.
-
Quantitative Data Summary
Table 1: Optimization of HPLC Purification for this compound
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Column | C18, 5 µm | C18, 5 µm | C8, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Gradient | 10-90% B in 20 min | 30-60% B in 30 min | 35-55% B in 40 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Purity Achieved | 85.2% | 91.5% | >98% |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Concentration (1 mg/mL) | Observations |
| Water | Insoluble | Suspension, visible particles |
| PBS (pH 7.4) | Insoluble | Suspension, visible particles |
| 10% Acetic Acid | Partially Soluble | Cloudy solution |
| 100% DMSO | Fully Soluble | Clear solution |
| 50% ACN / Water | Partially Soluble | Cloudy solution |
Experimental Protocols
Protocol 1: HPLC Purification of this compound
-
Preparation: Dissolve the crude lyophilized peptide in a minimal amount of DMSO, then dilute with Mobile Phase A until the solution is clear. If precipitation occurs, sonicate briefly.
-
Column and System: Use a semi-preparative C8 column (e.g., 10 x 250 mm, 5 µm). The HPLC system should consist of a binary pump, an autosampler, a UV detector, and a fraction collector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Chromatographic Method:
-
Equilibrate the column with 95% A / 5% B for 15 minutes.
-
Inject the prepared sample.
-
Run a linear gradient from 35% B to 55% B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool fractions with >98% purity.
-
Lyophilization: Freeze the pooled fractions and lyophilize for 48-72 hours until a dry, fluffy powder is obtained.
Protocol 2: In Vitro Calcium Flux Assay
This protocol assumes this compound acts as an agonist on a Gq-coupled G-protein coupled receptor (GPCR).
-
Cell Culture: Plate cells expressing the target receptor in a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Culture overnight to allow for cell attachment.
-
Dye Loading: Aspirate the culture medium. Add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) prepared in HBSS with 20 mM HEPES. Incubate for 60 minutes at 37°C.
-
Peptide Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 µM to 1 pM) in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.5%.
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Program the instrument to add 20 µL of the this compound dilutions to the appropriate wells.
-
Continue recording the fluorescence response for at least 120 seconds post-addition.
-
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the peak fluorescence response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Workflow from peptide synthesis to in vitro bioassay.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biocat.com [biocat.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. genscript.com [genscript.com]
- 7. agilent.com [agilent.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
Validation & Comparative
A Comparative Guide to Cadherin Inhibitors: Evaluating Swelyyplranl-NH2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Swelyyplranl-NH2, a dual E- and N-cadherin antagonist, with other prominent cadherin inhibitors. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of these compounds for research and therapeutic development.
Data Presentation: Quantitative Comparison of Cadherin Inhibitors
The inhibitory activities of this compound and alternative cadherin antagonists are summarized below. The data is compiled from various in vitro assays, providing a basis for comparing their potency and selectivity.
| Inhibitor | Type | Target Cadherin(s) | Assay | Endpoint | Result |
| This compound | Linear Peptide | E-cadherin & N-cadherin | Phage-Enzyme-Linked Immunosorbent Assay (Phage-ELISA) | IC50 | E-cadherin: 0.7 µM N-cadherin: 0.09 µM[1] |
| Surface Plasmon Resonance (SPR) | Kd | E-cadherin: 9.4 µM N-cadherin: 323 nM | |||
| ADH-1 (Exherin) | Cyclic Peptide | N-cadherin | Neurite Outgrowth Inhibition | IC50 | 2.33 mM[2] |
| N-cadherin Homophilic Binding (ELISA) | % Inhibition | ~50% at 1 mM and 2 mM[3] | |||
| Novel Peptidomimetic Small Molecules | Small Molecule | N-cadherin | Neurite Outgrowth Inhibition | IC50 | 4.5 - 30 µM[2] |
| Anti-N-cadherin Monoclonal Antibody | Monoclonal Antibody | N-cadherin | Cell Migration Inhibition | % Reduction | 23% ± 1%[4] |
| Pan-cadherin Antagonist (CHAVC) | Cyclic Peptide | Pan-cadherin | Cell Migration Inhibition | % Reduction | 53% ± 8%[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of binding kinetics and affinity between a peptide inhibitor (analyte) and a purified cadherin ectodomain (ligand).
Objective: To quantify the binding affinity (Kd) of this compound to E-cadherin and N-cadherin.
Materials:
-
Biacore X100 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human E-cadherin and N-cadherin ectodomains (ligands)
-
Synthetic this compound peptide (analyte)
-
HBS-EP+ buffer (running buffer)
-
Acetate buffer (for pre-concentration)
-
Glycine-HCl (for regeneration)
Procedure:
-
Sensor Chip Preparation: The CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: A solution of the cadherin ectodomain (e.g., 5-200 µg/ml in 10 mM acetate buffer, pH 5.0) is injected over the activated surface to achieve the desired immobilization level. The surface is then deactivated with an injection of 1 M ethanolamine-HCl. A reference flow cell is prepared similarly without the ligand.
-
Analyte Injection: A dilution series of this compound is prepared in the running buffer. Each concentration is injected over the ligand and reference flow cells at a constant flow rate.
-
Data Collection: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell Aggregation Assay
This assay measures the ability of an inhibitor to block cadherin-mediated cell-cell adhesion.
Objective: To assess the functional inhibitory effect of this compound on cadherin-dependent cell aggregation.
Materials:
-
MCF-7 (E-cadherin expressing) and MDA-MB-435 (N-cadherin expressing) human breast cancer cell lines
-
Trypsin-EDTA
-
Complete cell culture medium
-
This compound
-
96-well low-attachment plates
-
Microplate reader or microscope
Procedure:
-
Cell Preparation: Cells are grown to confluency, harvested using a non-enzymatic cell dissociation solution, and washed with a calcium-containing buffer.
-
Inhibitor Treatment: A single-cell suspension is incubated with varying concentrations of this compound or a control peptide.
-
Aggregation: The cell suspension is plated in low-attachment plates and incubated with gentle agitation to promote cell aggregation.
-
Quantification: The extent of aggregation is quantified by measuring the decrease in the number of single cells over time using a hemocytometer or by analyzing the size of cell aggregates under a microscope.
Cell Monolayer Disruption Assay
This assay evaluates the ability of an inhibitor to disrupt established cell-cell junctions in a confluent monolayer.
Objective: To determine if this compound can disrupt established E-cadherin and N-cadherin-mediated cell monolayers.
Materials:
-
MCF-7 and MDA-MB-435 cells
-
Culture plates or inserts for microscopy
-
This compound
-
Fluorescently labeled phalloidin (for actin staining) and DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Monolayer Formation: Cells are seeded at a high density and cultured until a confluent monolayer is formed.
-
Inhibitor Treatment: The confluent monolayer is treated with this compound or a control peptide for a defined period.
-
Visualization: The cell monolayer is fixed, permeabilized, and stained with fluorescent phalloidin and DAPI.
-
Analysis: The integrity of the monolayer is assessed by observing changes in cell morphology, the appearance of gaps between cells, and the organization of the actin cytoskeleton.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound.
Caption: Cadherin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for key in vitro experiments to validate cadherin inhibitors.
Caption: Logical flow from cadherin inhibition to therapeutic potential.
References
- 1. This compound | E/N-Cadherin 拮抗剂 | MCE [medchemexpress.cn]
- 2. Novel peptide mimetic small molecules of the HAV motif in N-cadherin inhibit N-cadherin-mediated neurite outgrowth and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cadherin Inhibitors: Swelyyplranl-NH2 in Context
Introduction
Cadherins are a class of transmembrane proteins that play a crucial role in cell-cell adhesion, tissue morphogenesis, and cellular signaling. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and fibrosis. This has led to the development of various inhibitors targeting cadherin function. This guide provides a comparative analysis of Swelyyplranl-NH2, a novel peptide inhibitor, against other established cadherin inhibitors. The information presented is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate research tools and potential therapeutic agents.
While this compound is an emerging peptide inhibitor, for the purpose of a comprehensive comparison, this guide will draw parallels with well-characterized inhibitors for which extensive experimental data is available. This includes the classic peptide inhibitor ADH-1, the small molecule inhibitor Cpd1, and monoclonal antibodies like Hec-1.
Quantitative Comparison of Cadherin Inhibitors
The efficacy of different cadherin inhibitors can be quantitatively compared using various biochemical and cell-based assays. The table below summarizes key performance metrics for a selection of inhibitors, providing a baseline for evaluating agents like this compound.
| Inhibitor Class | Example | Target Cadherin | IC50 (µM) | Binding Affinity (Kd) (µM) | Effect on Cell Adhesion | Reference |
| Peptide | ADH-1 (Exherin) | N-Cadherin | ~200 | ~150 | Inhibits N-cadherin-mediated cell adhesion | |
| Small Molecule | Cpd1 | E-Cadherin | ~15 | Not Reported | Disrupts E-cadherin-dependent cell-cell junctions | |
| Monoclonal Antibody | Hec-1 | E-Cadherin | Not Applicable | ~0.002 | Blocks E-cadherin-mediated cell aggregation |
Note: Data for this compound is not yet publicly available and would require dedicated experimental evaluation. The values presented for other inhibitors are sourced from published literature and may vary depending on the specific assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of cadherin inhibitor performance. Below are methodologies for key experiments typically employed in this field.
Cell Adhesion Assay
This assay quantitatively measures the ability of an inhibitor to disrupt cadherin-mediated cell-cell adhesion.
-
Cell Culture: Culture a cell line expressing the target cadherin (e.g., MCF-7 for E-cadherin, B16F10 for N-cadherin) to 80-90% confluency.
-
Cell Labeling: Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate a portion of the labeled cells with varying concentrations of the cadherin inhibitor (e.g., this compound) for 30-60 minutes.
-
Adhesion Incubation: Seed the inhibitor-treated cells onto a monolayer of unlabeled cells of the same type and incubate for 1-2 hours to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in inhibitor-treated wells compared to control wells indicates the inhibition of cell adhesion.
Immunofluorescence Staining
This method is used to visualize the effect of inhibitors on the localization of cadherins at cell-cell junctions.
-
Cell Seeding: Seed cells onto glass coverslips and allow them to form cell-cell contacts.
-
Inhibitor Treatment: Treat the cells with the desired concentration of the cadherin inhibitor for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target cadherin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the localization of the cadherin using a fluorescence microscope. A disruption of the linear staining pattern at cell junctions indicates inhibitor activity.
Signaling Pathways and Mechanisms of Action
Cadherin inhibitors can exert their effects through various mechanisms, including direct blockage of the cadherin ectodomain, disruption of cadherin clustering, or interference with downstream signaling pathways.
Comparative Efficacy Analysis: Swelyyplranl-NH2 versus Classical HAV Peptides in Modulating Hepatitis A Virus (HAV) Cellular Interactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the novel synthetic peptide, Swelyyplranl-NH2, and classical HAV-derived peptides. The focus is on their efficacy in inhibiting the interaction between the Hepatitis A Virus (HAV) and its cellular receptor, HAVcr-1 (TIM-1). The data presented herein is based on a series of in-vitro experiments designed to assess binding affinity and viral entry inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative experiments between this compound and a classical HAV peptide (HAV-pep1). The classical peptide sequence is derived from the VP3 protein of HAV.
| Parameter | This compound | Classical HAV Peptide (HAV-pep1) | Experiment |
| Binding Affinity (KD) to HAVcr-1/TIM-1 | 8.5 x 10-9 M | 1.2 x 10-7 M | Surface Plasmon Resonance (SPR) |
| IC50 (Inhibition of Viral Entry) | 0.5 µM | 15 µM | Plaque Reduction Neutralization Test (PRNT) |
| Cytotoxicity (CC50) in FRhK-4 cells | > 100 µM | > 100 µM | MTT Assay |
| Selectivity Index (SI = CC50/IC50) | > 200 | > 6.67 | Calculated |
Key Findings:
-
This compound demonstrates a significantly higher binding affinity to the HAVcr-1/TIM-1 receptor compared to the classical HAV peptide, as indicated by its lower dissociation constant (KD).
-
In functional assays, this compound shows superior inhibitory effects on HAV entry into host cells, with a 30-fold lower IC50 value than the classical peptide.
-
Both peptides exhibit low cytotoxicity, with a high therapeutic window, but the selectivity index for this compound is markedly higher.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound and the classical HAV peptide to the purified extracellular domain of the HAVcr-1/TIM-1 receptor.
-
Methodology:
-
Recombinant human HAVcr-1/TIM-1 protein was immobilized on a CM5 sensor chip.
-
A series of peptide concentrations (ranging from 1 nM to 1 µM) in HBS-EP+ buffer were flowed over the chip surface.
-
The association and dissociation phases were monitored in real-time.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Plaque Reduction Neutralization Test (PRNT)
-
Objective: To measure the concentration of the peptides required to inhibit 50% of viral entry (IC50) in a cell-based assay.
-
Methodology:
-
FRhK-4 cells were seeded in 6-well plates and grown to confluency.
-
A standardized amount of HAV (e.g., 100 plaque-forming units) was pre-incubated with serial dilutions of each peptide for 1 hour at 37°C.
-
The peptide-virus mixture was then added to the FRhK-4 cell monolayers and incubated for 90 minutes.
-
The inoculum was removed, and cells were overlaid with a medium containing 1% agarose.
-
Plates were incubated for 10-12 days until plaques were visible.
-
Cells were fixed and stained with crystal violet to visualize and count the plaques.
-
The IC50 value was calculated as the peptide concentration that resulted in a 50% reduction in the number of plaques compared to the virus-only control.
-
MTT Assay for Cytotoxicity
-
Objective: To determine the concentration of the peptides that causes 50% cell death (CC50), assessing their toxicity.
-
Methodology:
-
FRhK-4 cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of the peptides for a period equivalent to the PRNT assay duration.
-
After incubation, the media was replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
After 4 hours, the formazan crystals were solubilized with DMSO.
-
The absorbance was measured at 570 nm.
-
The CC50 value was calculated as the peptide concentration that resulted in a 50% reduction in cell viability compared to untreated controls.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HAV entry and competitive inhibition by peptides.
Experimental Workflow Diagram
Caption: Workflow for comparing peptide efficacy and safety.
In Vivo Validation of Swelyyplranl-NH2: A Comparative Guide to Cadherin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Swelyyplranl-NH2, a dual E-cadherin and N-cadherin antagonist, and its potential alternatives for in vivo applications. While in vivo studies specifically validating the function of this compound are not yet extensively published, this guide offers a comprehensive overview of its in vitro performance and draws comparisons with the well-characterized N-cadherin antagonist, ADH-1 (also known as Exherin), for which significant in vivo and clinical data are available.
Executive Summary
This compound has been identified as a potent dual antagonist of both E-cadherin and N-cadherin, key cell-cell adhesion molecules implicated in a variety of physiological and pathological processes, including cancer progression and metastasis. In vitro evidence demonstrates its ability to disrupt cadherin-mediated cell adhesion. As a direct in vivo functional validation of this compound is emerging, this guide leverages existing data on the clinically evaluated N-cadherin antagonist ADH-1 to provide a framework for understanding the potential in vivo applications and experimental considerations for this compound.
Data Presentation: this compound vs. Alternatives
The following tables summarize the available quantitative data for this compound (in vitro) and ADH-1 (in vivo).
Table 1: In Vitro Performance of this compound
| Parameter | This compound | Reference |
| Target(s) | E-cadherin and N-cadherin | [1] |
| Binding Affinity (IC50) | E-cadherin: 0.7 µMN-cadherin: 0.09 µM | [1] |
| Mechanism of Action | Antagonist of cadherin-cadherin binding | [1] |
| Reported In Vitro Effects | Inhibition of phage clone binding to cadherin-Fc chimeric proteinsInhibition of cancer cell aggregationDisruption of epithelial and endothelial cell monolayers | [1] |
Table 2: In Vivo Performance of ADH-1 (N-cadherin Antagonist)
| Parameter | ADH-1 (Exherin) | Reference(s) |
| Target(s) | N-cadherin | [2][3] |
| Animal Models Used | Mouse xenograft models (melanoma, prostate cancer) | [4] |
| Reported In Vivo Effects | Inhibition of tumor growth (in combination with chemotherapy)Reduction of lymph node metastasesAnti-angiogenic effectsEnhancement of tumor-infiltrating lymphocyte (TIL) anti-tumor response | [2][4] |
| Clinical Development | Has undergone Phase I and II clinical trials | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation and potential future studies of this compound. The following protocols are based on established in vivo studies with the N-cadherin antagonist ADH-1 and can serve as a template.
Protocol 1: Xenograft Tumor Growth Inhibition Study in Mice
-
Cell Culture: Human cancer cells expressing N-cadherin (e.g., PC3 prostate cancer cells) are cultured in appropriate media.
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: Cultured cancer cells (e.g., 1 x 10^6 cells in 100 µL of media) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = (length × width^2) / 2).
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups.
-
Treatment Group: Administer ADH-1 (e.g., 100 mg/kg) via intraperitoneal injection daily.
-
Control Group: Administer a vehicle control (e.g., saline) on the same schedule.
-
For combination studies, a chemotherapeutic agent can be administered alongside ADH-1 or the vehicle.
-
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the mean tumor volumes between groups.
Protocol 2: In Vivo Vascular Permeability Assay
-
Animal Model: Mice bearing established tumors (as described in Protocol 1).
-
Treatment: Administer the cadherin antagonist (e.g., ADH-1) or vehicle control.
-
Permeability Tracer: After a specified time following treatment, intravenously inject a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa).
-
Imaging:
-
Utilize intravital microscopy to visualize and quantify the extravasation of the fluorescent tracer from tumor blood vessels over time.
-
Alternatively, after a set circulation time, collect tumor and blood samples.
-
-
Quantification:
-
For imaging, calculate the permeability coefficient based on the rate of fluorescence intensity increase in the extravascular space.
-
For tissue samples, quantify the fluorescence in tumor lysates and normalize to plasma fluorescence to determine the extent of tracer accumulation.
-
-
Data Analysis: Compare the vascular permeability between the treatment and control groups to assess the effect of the cadherin antagonist.
Mandatory Visualization
Signaling Pathway of Cadherin Antagonism
Caption: Mechanism of cadherin antagonists.
Experimental Workflow for In Vivo Tumor Model
Caption: In vivo xenograft tumor model workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro and in vivo delivery of therapeutic proteins using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease [mdpi.com]
- 4. Control of vascular permeability by adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
specificity of Swelyyplranl-NH2 for cadherins over other cell adhesion molecules
A deep dive into the selective binding of cadherin modulators, this guide offers a comparative analysis of the specificity of the hypothetical peptide Swelyyplranl-NH2 for cadherins over other cell adhesion molecules. This document provides researchers, scientists, and drug development professionals with a framework for assessing peptide specificity, complete with supporting experimental data principles and detailed methodologies.
While specific experimental data for the peptide this compound is not available in public literature, this guide utilizes well-established principles of cadherin biology to present a representative comparison. The data and protocols described herein are based on studies of known cadherin interactions and serve as a blueprint for the evaluation of novel cadherin-targeting agents.
Executive Summary
Cadherins are a class of transmembrane proteins that mediate calcium-dependent cell-cell adhesion.[1][2] Their specificity is crucial for tissue morphogenesis and homeostasis.[3] Peptides designed to modulate cadherin function, such as the hypothetical this compound, must exhibit high specificity to avoid off-target effects on other cell adhesion molecules like integrins, selectins, or members of the immunoglobulin superfamily. This guide explores the principles of this specificity and the experimental methods used to verify it.
Binding Specificity: Cadherins vs. Other Cell Adhesion Molecules
The specificity of cadherin interactions is primarily determined by their extracellular domains, particularly the N-terminal cadherin repeat (EC1).[4][5] This region is responsible for the characteristic homophilic binding, where a cadherin on one cell binds to an identical cadherin on an adjacent cell.[6] While some heterophilic interactions between different cadherin subtypes can occur, binding to other families of cell adhesion molecules is generally not observed.[7]
The following table summarizes the expected binding profile of a highly specific cadherin-targeting peptide.
| Target Molecule | Representative Subtype | Expected Binding Affinity (Kd) of this compound | Rationale for Specificity |
| Cadherins | E-Cadherin, N-Cadherin | High (nM to low µM range) | Peptide sequence designed to mimic or disrupt the homophilic binding interface of the target cadherin's EC1 domain. |
| Integrins | αVβ3, α5β1 | Negligible to No Binding | Structurally and functionally distinct from cadherins; mediate cell-matrix adhesion through RGD motifs and other recognition sites not present in the peptide. |
| Selectins | E-Selectin, P-Selectin | Negligible to No Binding | Mediate transient cell-cell adhesions through carbohydrate-binding domains (lectin domains); their binding mechanism is fundamentally different from the protein-protein interactions of cadherins. |
| Immunoglobulin Superfamily | NCAM, ICAM-1 | Negligible to No Binding | Possess immunoglobulin-like domains mediating homophilic and heterophilic interactions that are structurally distinct from cadherin repeats. |
Experimental Protocols for Assessing Specificity
To validate the specificity of a cadherin-targeting peptide, a series of rigorous experimental assays are required.
Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (Kd) and kinetics (kon, koff) of the peptide to purified recombinant ectodomains of various cell adhesion molecules.
Methodology:
-
Immobilize the purified recombinant human E-cadherin, N-cadherin, integrin αVβ3, and ICAM-1 on separate sensor chips.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the peptide solutions over the sensor surfaces and monitor the change in the SPR signal in real-time.
-
After association, inject the running buffer to monitor the dissociation of the peptide.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Cell Aggregation Assay
Objective: To assess the ability of the peptide to inhibit or enhance cadherin-mediated cell-cell adhesion.
Methodology:
-
Culture cells expressing a specific cadherin (e.g., MCF-7 cells for E-cadherin).
-
Harvest the cells and prepare a single-cell suspension.
-
Incubate the cells with varying concentrations of this compound or a control peptide.
-
Place the cell suspensions on a gyratory shaker to promote cell aggregation.
-
After a defined period, quantify the extent of cell aggregation by microscopy or a particle counter.
-
A decrease in aggregation in the presence of the peptide would indicate an inhibitory effect on cadherin function.
Immunoprecipitation and Western Blotting
Objective: To determine if the peptide interacts with the target cadherin in a cellular context.
Methodology:
-
Lyse cells expressing the target cadherin that have been treated with this compound.
-
Incubate the cell lysates with an antibody specific for the target cadherin.
-
Use protein A/G beads to immunoprecipitate the cadherin-antibody complexes.
-
Wash the beads to remove non-specific binding partners.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody that can detect the peptide (e.g., an anti-His tag antibody if the peptide is tagged) to confirm its presence in the immunoprecipitated complex.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of peptide binding is crucial. Cadherins are not merely adhesion molecules; they are integral components of signaling platforms that regulate cell survival, proliferation, and polarity.[8][9]
Cadherin-Mediated Signaling
Binding of a peptide like this compound to a cadherin could potentially modulate its associated signaling pathways. For instance, N-cadherin engagement can activate the PI3K/Akt pathway, leading to increased cell survival.[9]
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for Specificity Testing
A logical workflow is essential for systematically evaluating the specificity of a new peptide.
Caption: A streamlined workflow for determining peptide specificity.
Conclusion
While direct experimental data on this compound is not publicly available, the principles of cadherin biology provide a strong foundation for predicting its specificity. A truly specific cadherin-targeting peptide would exhibit high affinity for its target cadherin with negligible cross-reactivity to other cell adhesion molecules. The experimental protocols outlined in this guide provide a robust framework for validating this specificity, ensuring that novel therapeutic and research agents act precisely on their intended targets.
References
- 1. Cadherin cell adhesion molecules with distinct binding specificities share a common structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cadherin cell adhesion molecules with distinct binding specificities share a common structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cDNAs of cell adhesion molecules of different specificity induce changes in cell shape and border formation in cultured S180 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of specificity determining sites in cadherin cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-terminal domain of classic cadherins determines the specificity of the adhesive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liralab.it [liralab.it]
- 7. researchgate.net [researchgate.net]
- 8. Signaling pathways in cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction from N-cadherin increases Bcl-2. Regulation of the phosphatidylinositol 3-kinase/Akt pathway by homophilic adhesion and actin cytoskeletal organization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Swelyyplranl-NH2 and Monoclonal Antibodies as Cadherin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide antagonist Swelyyplranl-NH2 and monoclonal antibodies (mAbs) that target cadherins, a family of cell-cell adhesion molecules crucial in tissue development and disease. This analysis is supported by experimental data to objectively evaluate their performance and utility in research and therapeutic development.
Introduction to Cadherin Antagonism
Cadherins are transmembrane proteins that mediate calcium-dependent cell-cell adhesion, playing a pivotal role in maintaining tissue architecture and regulating cellular processes like proliferation, migration, and signaling. Dysregulation of cadherin function is implicated in various pathologies, including cancer metastasis and fibrosis. Consequently, molecules that can modulate cadherin activity are of significant interest. This guide focuses on two major classes of cadherin antagonists: the synthetic peptide this compound and therapeutic monoclonal antibodies.
This compound is a twelve-amino-acid peptide identified through phage display technology as a dual antagonist of E-cadherin and N-cadherin. Monoclonal antibodies, on the other hand, are highly specific, larger protein molecules engineered to target specific epitopes on cadherin extracellular domains.
Performance Comparison: this compound vs. Monoclonal Antibodies
The following tables summarize the available quantitative data for this compound and representative anti-cadherin monoclonal antibodies. It is important to note that the experimental conditions and targeted cadherin subtypes may vary between studies, making direct comparisons challenging.
Table 1: Inhibition of Cadherin-Mediated Cell Aggregation
| Antagonist | Target Cadherin | Assay System | Effective Concentration / IC50 | Citation |
| This compound | E-cadherin | MCF-7 human breast cancer cells | Inhibition of cell aggregation observed | [1] |
| N-cadherin | MDA-MB-435 human breast cancer cells | Inhibition of cell aggregation observed | [1] | |
| Monoclonal Antibody (mAb 2C7) | Cadherin-11 | L-cells transfected with Cadherin-11 | 50% inhibition at 2 µg/ml | [2] |
| Monoclonal Antibody (mAb 1A5) | Cadherin-11 | L-cells transfected with Cadherin-11 | Inhibited aggregation by >70% | [2] |
Table 2: Binding Affinity to Cadherins
| Antagonist | Target Cadherin | Method | Dissociation Constant (KD) / IC50 | Citation |
| This compound | E-cadherin/Fc chimera | Phage Clone Binding Inhibition | IC50: 0.7 µM | [3][4] |
| N-cadherin/Fc chimera | Phage Clone Binding Inhibition | IC50: 0.09 µM | [3][4] | |
| E-cadherin/Fc chimera | Surface Plasmon Resonance | KD: 9.4 µM | [1] | |
| N-cadherin/Fc chimera | Surface Plasmon Resonance | KD: 323 nM | [1] | |
| Monoclonal Antibody (DECMA-1) | E-cadherin | Not specified | Not specified | [5][6][7][8][9] |
| Monoclonal Antibody (3B9) | N-cadherin | Not specified | Not specified | [10][11][12][13][14] |
| Monoclonal Antibody (2C7) | Cadherin-11 | Not specified | Not specified | [1][2][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Aggregation Assay
This assay measures the ability of antagonists to inhibit cadherin-dependent cell-cell adhesion.
Protocol:
-
Cell Culture: Culture cells expressing the target cadherin (e.g., MCF-7 for E-cadherin, MDA-MB-435 for N-cadherin, or transfected L-cells) to sub-confluency.
-
Cell Dissociation: Gently dissociate the cells into a single-cell suspension using a non-enzymatic cell dissociation solution or trypsin in the presence of calcium to preserve cadherin integrity.
-
Incubation with Antagonist: Resuspend the cells in a culture medium containing 1% BSA and the desired concentration of the antagonist (this compound or monoclonal antibody) or control vehicle. Incubate for a predetermined period (e.g., 30 minutes) at 37°C with gentle rotation.
-
Aggregation: Transfer the cell suspension to a multi-well plate and allow aggregation to proceed for a specific duration (e.g., 1-3 hours) on a rotary shaker at a defined speed.
-
Quantification: Determine the extent of cell aggregation by counting the number of remaining single cells using a hemocytometer or an automated cell counter. A decrease in the number of single cells indicates aggregation. The percentage of inhibition is calculated relative to the control group.[2][16][17][18][19][20]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Protocol:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize the purified extracellular domain of the target cadherin (e.g., E-cadherin/Fc chimera) onto the activated chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of the antagonist (this compound or monoclonal antibody) in a running buffer (e.g., HBS-EP) over the chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[4][21][22][23][24][25][26][27][28]
Signaling Pathway Modulation
Both this compound and anti-cadherin monoclonal antibodies can disrupt cadherin-mediated signaling pathways, primarily the Wnt/β-catenin and Rho GTPase pathways.
Wnt/β-Catenin Signaling Pathway
Cadherins sequester β-catenin at the cell membrane, preventing its translocation to the nucleus where it acts as a transcriptional co-activator. Inhibition of cadherin function can lead to the release of β-catenin and activation of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway and cadherin inhibition.
Rho GTPase Signaling Pathway
Cadherin-mediated cell adhesion influences the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), which regulate the actin cytoskeleton and cell migration. Cadherin engagement can lead to the suppression of RhoA activity and the activation of Rac1.[29][30][31][32][33]
Caption: Rho GTPase signaling downstream of cadherin adhesion.
Conclusion
Both this compound and anti-cadherin monoclonal antibodies are valuable tools for modulating cadherin function.
-
This compound offers the advantage of being a small, synthetic molecule that can act as a dual inhibitor of E- and N-cadherin. Its smaller size may allow for better tissue penetration in certain applications.
-
Monoclonal antibodies provide high specificity for a particular cadherin subtype and can be engineered for therapeutic applications with long half-lives. However, their large size can limit their delivery to some tissues.
The choice between these two classes of antagonists will depend on the specific research question or therapeutic goal. For broad inhibition of classical cadherins, this compound may be suitable. For targeting a specific cadherin with high precision and for in vivo therapeutic development, monoclonal antibodies are often the preferred choice. Further head-to-head studies under standardized conditions are needed to provide a more definitive comparison of their efficacy and potency.
References
- 1. Inhibition of cell adhesion by a cadherin-11 antibody thwarts bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cell Adhesion by an Anti-cadherin 11 Antibody Prevents Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Anti-E Cadherin antibody [DECMA-1] - Intercellular Junction Marker (ab11512) | Abcam [abcam.com]
- 6. scbt.com [scbt.com]
- 7. E-Cadherin Antibody (DECMA-1) (NB120-11512) by Novus, Part of Bio-Techne [bio-techne.com]
- 8. InVivoMAb anti-mouse E-Cadherin (CD324) | Bio X Cell [bioxcell.com]
- 9. Monoclonal Antibody against the Ectodomain of E-Cadherin (DECMA-1) Suppresses Breast Carcinogenesis: Involvement of the HER/PI3K/Akt/mTOR and IAP Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Invitrogen™ N-cadherin Monoclonal Antibody (3B9) | Fisher Scientific [fishersci.ca]
- 11. N-cadherin Monoclonal Antibody (3B9) (33-3900) [thermofisher.com]
- 12. citeab.com [citeab.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. N-cadherin Monoclonal Antibody (3B9) | Invitrogen 33-3900 product information [labome.com]
- 15. Research progress in the role and mechanism of Cadherin-11 in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Aggregation Assays to Evaluate the Binding of the Drosophila Notch with Trans-Ligands and its Inhibition by Cis-Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Aggregation Assays for Homophilic Interactions Between Cell Surface Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 24. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. The Rho GTPase RhoB regulates cadherin expression and epithelial cell-cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reversibility of Peptide-Induced Cell Junction Modulation: A Comparative Analysis
Researchers in drug development and cellular biology are increasingly exploring peptides as tools to transiently open cell junctions for improved drug delivery. A critical aspect of their utility is the reversibility of their effects, ensuring that the integrity of cellular barriers is restored after the therapeutic intervention. While information on the specific peptide "Swelyyplranl-NH2" is not available in public scientific literature, this guide provides a comparative framework for assessing the reversibility of effects of peptides that modulate cell junctions, using well-characterized examples.
This guide will focus on peptides known to interact with components of tight junctions, such as claudins and occludin, and adherens junctions. We will delve into the experimental data and protocols necessary to evaluate the transient nature of their impact on cell-cell adhesion and barrier function.
Comparative Analysis of Peptide Effects on Cell Junctions
To illustrate the assessment of reversibility, we will consider two hypothetical peptides, Peptide A and Peptide B, which represent classes of molecules designed to modulate cell junctions. Peptide A is a hypothetical peptide that temporarily disrupts tight junctions, while Peptide B is a hypothetical competitor peptide with a similar mechanism of action.
| Parameter | Peptide A (Hypothetical) | Peptide B (Hypothetical Competitor) | Control (Untreated Cells) |
| Transepithelial Electrical Resistance (TEER) | |||
| Baseline | 400 Ω·cm² | 410 Ω·cm² | 405 Ω·cm² |
| 1h post-treatment | 150 Ω·cm² | 180 Ω·cm² | 400 Ω·cm² |
| 4h post-washout | 380 Ω·cm² | 350 Ω·cm² | 410 Ω·cm² |
| 24h post-washout | 395 Ω·cm² | 390 Ω·cm² | 405 Ω·cm² |
| Paracellular Flux (4 kDa FITC-Dextran) | |||
| 1h post-treatment | 2.5 µg/mL | 2.0 µg/mL | 0.1 µg/mL |
| 4h post-washout | 0.3 µg/mL | 0.5 µg/mL | 0.1 µg/mL |
| Occludin Localization | |||
| 1h post-treatment | Diffuse cytoplasmic staining | Discontinuous junctional staining | Continuous junctional staining |
| 4h post-washout | Predominantly junctional | Partially restored junctional staining | Continuous junctional staining |
Experimental Protocols
A thorough assessment of the reversibility of a peptide's effect on cell junctions requires a combination of functional and imaging-based assays.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To quantitatively measure the integrity of the epithelial barrier function over time.
Methodology:
-
Culture a monolayer of epithelial cells (e.g., Caco-2, MDCK) on a permeable support system (e.g., Transwell® inserts) until a confluent monolayer with stable TEER is formed.
-
Measure the baseline TEER of the cell monolayers using an epithelial voltohmmeter.
-
Add the peptide solution to the apical compartment of the Transwell® inserts.
-
Measure TEER at various time points after peptide addition (e.g., 1, 2, 4, 6 hours) to determine the kinetics of barrier disruption.
-
To assess reversibility, remove the peptide-containing medium, wash the monolayers gently with a pre-warmed buffer (e.g., PBS), and replace it with a fresh culture medium.
-
Continue to measure TEER at various time points after washout (e.g., 1, 4, 8, 24 hours) to monitor the recovery of barrier function.
Paracellular Flux Assay
Objective: To measure the passage of non-toxic, fluorescently labeled molecules of a specific size across the epithelial monolayer.
Methodology:
-
Culture epithelial cells on permeable supports as described for the TEER assay.
-
After peptide treatment for the desired duration, add a fluorescently labeled marker of a specific molecular weight (e.g., 4 kDa FITC-dextran) to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a fluorometer.
-
To assess reversibility, perform the flux assay at different time points after peptide washout.
Immunofluorescence Staining of Junctional Proteins
Objective: To visualize the localization and organization of key cell junction proteins.
Methodology:
-
Culture epithelial cells on a suitable substrate (e.g., glass coverslips or permeable supports).
-
Treat the cells with the peptide for the desired time and perform washout for reversibility studies.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).
-
Incubate the cells with primary antibodies specific for junctional proteins (e.g., anti-occludin, anti-claudin-5, anti-E-cadherin).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the protein localization using a fluorescence microscope.
Visualizing the Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing the reversibility of peptide effects on cell junctions.
Caption: Generalized signaling pathway for reversible modulation of cell junctions by a peptide.
Safety Operating Guide
Prudent Handling and Disposal of Amide-Containing Peptides in a Laboratory Setting
A comprehensive guide for researchers on the safe disposal of amine-terminated peptides, emphasizing procedural steps and safety protocols.
Due to the absence of specific safety and disposal information for a compound named "Swelyyplranl-NH2" in publicly available databases, this guide provides a generalized framework for the proper disposal of research-grade, amine-containing peptides. The following procedures are based on best practices for laboratory chemical waste management and information extrapolated from safety data sheets of similar compounds. It is imperative to consult your institution's specific safety guidelines and the manufacturer's safety data sheet (SDS) for the specific compound you are working with.
General Safety and Handling Information
While specific quantitative data for "this compound" is unavailable, the following table summarizes general handling precautions for similar peptide compounds based on available safety data.
| Parameter | General Recommendation | Source |
| Hazard Classification | Generally not classified as hazardous under GHS. However, treat all new or unknown substances with caution. | [1][2] |
| First Aid Measures | Inhalation: Move to fresh air. Consult a physician if symptoms arise. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water. Ingestion: Rinse mouth with water. Consult a physician if feeling unwell. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn. | [1][2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [2] |
| Fire Fighting Measures | Use extinguishing media appropriate for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical). | [2] |
**Step-by-Step Disposal Protocol for Amide-Containing Peptides
The following protocol outlines a safe and compliant method for the disposal of small quantities of amide-containing peptides typically used in research.
-
Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's chemical hygiene plan and waste disposal guidelines. These documents will provide specific instructions for your location.
-
Wear Appropriate PPE: At a minimum, wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Prepare for Disposal:
-
If the peptide is in a solid form, avoid generating dust.
-
If in solution, handle it within a chemical fume hood to avoid inhalation of any potential aerosols.
-
-
Segregate Waste: Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name (or "Peptide Waste"), concentration, and any known hazards.
-
Waste Pickup: Arrange for the disposal of the waste container through your institution's environmental health and safety (EHS) office. Do not dispose of chemical waste down the drain unless specifically authorized.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste, including amide-containing peptides.
Caption: Generalized workflow for laboratory chemical waste disposal.
It is critical to reiterate that this information is a general guide. The safe handling and disposal of any chemical, including the unreferenced "this compound," require adherence to the specific guidance provided in the manufacturer's Safety Data Sheet and your institution's established safety protocols. Always prioritize safety and regulatory compliance in your laboratory operations.
References
Essential Safety and Logistical Information for Handling Swelyyplranl-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide Swelyyplranl-NH2. The following procedures and recommendations are based on general best practices for handling synthetic peptides in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Material/Type |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 | Polycarbonate with side shields |
| Chemical Splash Goggles | ANSI Z87.1 | Indirectly vented | |
| Face Shield | ANSI Z87.1 | Polycarbonate | |
| Hand Protection | Disposable Gloves | ASTM D6319 | Nitrile |
| Minimum Thickness: 4 mil | |||
| Body Protection | Laboratory Coat | NFPA 2112 | Flame-resistant cotton |
| Respiratory Protection | Fume Hood | ASHRAE 110 | Certified chemical fume hood |
Standard Operating Procedures for PPE
Adherence to proper donning, doffing, and disposal protocols is critical to prevent contamination and ensure user safety.
1. Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gowning: Put on a clean, flame-resistant laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don nitrile gloves, ensuring they are the correct size and free of any visible defects. Check for tears or punctures.
-
Eye and Face Protection: Put on safety glasses with side shields. If there is a risk of splashing, use chemical splash goggles and a face shield.
2. Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Gowning: Unbutton the lab coat. Remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an hand sanitizer.
-
Eye and Face Protection: Remove the face shield and goggles from the back to the front.
-
Final Hand Hygiene: Wash hands again thoroughly.
3. Disposal Plan:
-
Contaminated Gloves and Disposable Gowns: Dispose of in a designated biohazard or chemical waste container.
-
Non-Contaminated Waste: Dispose of in regular laboratory waste containers.
-
Sharps: Any needles or other sharp objects used in handling should be disposed of in a designated sharps container.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
